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  • Product: 1-Dodecanol, 2-bromo-
  • CAS: 56804-71-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structural and Functional Divergence of 2-Bromo-1-dodecanol vs. 12-Bromo-1-dodecanol

Executive Summary: The Geometry of Reactivity In drug development and materials science, the position of a halogen substituent on an alkyl chain is not merely a structural detail—it is a functional command. While 2-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Reactivity

In drug development and materials science, the position of a halogen substituent on an alkyl chain is not merely a structural detail—it is a functional command. While 2-bromo-1-dodecanol and 12-bromo-1-dodecanol share the same molecular formula (


), they behave as distinct chemical entities due to the "Distance Effect" between the electrophilic carbon (C-Br) and the nucleophilic oxygen (C-OH).
  • 12-Bromo-1-dodecanol is a telechelic linker . The functional groups are separated by a flexible 12-carbon chain, allowing them to react independently (orthogonally) or bridge two different substrates (e.g., a gold surface and a protein).

  • 2-Bromo-1-dodecanol is a vicinal halohydrin . The proximity of the bromide to the hydroxyl group creates a "loaded spring" mechanism, predisposing the molecule to intramolecular cyclization (epoxidation) or neighboring group participation.

This guide details the synthesis, physical differentiation, and divergent applications of these two isomers.

Structural & Physical Comparison

The primary differentiator is symmetry and chirality. 12-bromo-1-dodecanol allows for dense packing in monolayers due to its linear, unperturbed chain. In contrast, 2-bromo-1-dodecanol introduces a steric "kink" at the headgroup and introduces chirality.

Table 1: Physicochemical Profile
Feature12-Bromo-1-dodecanol2-Bromo-1-dodecanol
Structure Type

-Bifunctional (Terminal)
Vicinal Halohydrin (

-bromo)
CAS Number 3344-77-219322-29-3 (Racemic)
Chirality AchiralChiral center at C2 (exists as

)
State (RT) Solid (Crystalline)Liquid (typically)
Melting Point 34–36 °C~ -14 °C (lower due to asymmetry)
Reactivity Class Intermolecular LinkerIntramolecular Cyclizer
Primary Use SAMs, Cross-linkersEpoxide precursor, Lipid synthesis

Synthetic Pathways[1]

The synthesis of these molecules requires fundamentally different strategies. 12-bromo-1-dodecanol requires desymmetrization of a diol, while 2-bromo-1-dodecanol typically involves functional group manipulation of an alkene or fatty acid.

Synthesis of 12-Bromo-1-dodecanol

Challenge: Preventing the formation of the dibromide (1,12-dibromododecane). Method: Continuous extraction or statistical reflux with HBr.

  • Precursor: 1,12-Dodecanediol.[1][2]

  • Reagent: 48% HBr in Toluene.[2]

  • Mechanism: Statistical protonation of one hydroxyl group followed by

    
     displacement by bromide.
    
Synthesis of 2-Bromo-1-dodecanol

Challenge: Regioselectivity (placing Br at C2 vs C1). Method: Reduction of


-bromo fatty acids.
  • Precursor: Lauric Acid (Dodecanoic acid).

  • Step 1: Hell-Volhard-Zelinsky (HVZ) bromination

    
     2-Bromododecanoic acid.
    
  • Step 2: Selective reduction (Borane-THF or

    
     at controlled temps) to preserve the C-Br bond while reducing the acid to alcohol.
    

Reactivity Divergence: The "Distance Effect"

The most critical distinction for researchers is how these molecules behave under basic conditions. This dictates their storage stability and utility.

The 2-Bromo Pathway: Intramolecular Cyclization

When treated with a base (e.g.,


 or 

), 2-bromo-1-dodecanol undergoes the Williamson Ether Synthesis (Intramolecular) . The alkoxide formed at C1 attacks C2, displacing the bromide to form 1,2-epoxydodecane .
  • Kinetics: Extremely fast due to high effective molarity (proximity).

  • Utility: This is the standard method to synthesize terminal epoxides from alkenes via halohydrins.

The 12-Bromo Pathway: Intermolecular Substitution

The 12-carbon chain prevents direct cyclization (forming a 12-membered ring is entropically disfavored). Under basic conditions, it will either:

  • Polymerize (intermolecular etherification).

  • React with an external nucleophile (e.g., a thiol to form a thioether).

Visualization of Reaction Logic

The following diagram illustrates the divergent fates of these isomers upon exposure to base.

ReactivityDivergence Start12 12-Bromo-1-dodecanol (Terminal) Base Treatment with Base (NaOH/K2CO3) Start12->Base Start2 2-Bromo-1-dodecanol (Vicinal) Start2->Base Product12 Functionalized Monolayer (SAM) OR Linear Polymer Base->Product12 Intermolecular SN2 (High Entropy Barrier to Cycle) Product2 1,2-Epoxydodecane (3-Membered Ring) Base->Product2 Intramolecular SN2 (Fast Cyclization)

Figure 1: Divergent reaction pathways. 2-bromo-1-dodecanol cyclizes to an epoxide, while 12-bromo-1-dodecanol acts as a linear linker.

Applications in Material Science & Pharma[4][5]

12-Bromo-1-dodecanol: The "Anchor" for SAMs

This isomer is a staple in nanotechnology for creating Self-Assembled Monolayers (SAMs) .

  • Mechanism: The bromide is displaced by a nucleophile (often a thiol, azide, or amine) to create a surface-active headgroup, or the alcohol is anchored to silica, leaving the bromide exposed for "Click Chemistry" on the surface.

  • Key Use Case: Creating hydrophobic/hydrophilic gradients on gold surfaces or immobilizing proteins. The 12-carbon chain provides a crystalline-like "standing" order (van der Waals forces maximize at >10 carbons).

2-Bromo-1-dodecanol: Lipid Synthesis & Epoxides

This isomer is rarely used for SAMs because the C2-bromide disrupts packing.

  • Key Use Case: Synthesis of functionalized lipids. The C2 position allows for the introduction of branching or isotopic labels near the polar headgroup, which is critical for NMR studies of membrane dynamics.

Experimental Protocols

Protocol A: Synthesis of 12-Bromo-1-dodecanol (Desymmetrization)

Adapted from reliable organic synthesis standards.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (optional for water removal) and reflux condenser.

  • Reagents: Mix 1,12-dodecanediol (20 mmol, 4.04 g) in Toluene (50 mL).

  • Addition: Cool to 0°C. Add 48% Hydrobromic Acid (HBr) (240 mmol, 28 mL) dropwise.

  • Reaction: Reflux in the dark for 5–6 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Note: You will see three spots: Diol (baseline), Mono-bromo (mid), Di-bromo (high Rf).

  • Workup: Cool to RT. Add brine. Extract with Hexane (3x).

  • Purification: The critical step is separating the mono-bromide from the di-bromide. Use silica gel chromatography (Gradient: 100% Hexane

    
     10% EtOAc/Hexane).
    
  • Yield: Expect ~60-70% as a white solid.

Protocol B: Epoxide Formation from 2-Bromo-1-dodecanol

Demonstrating the vicinal reactivity.

  • Reagents: Dissolve 2-bromo-1-dodecanol (1.0 eq) in Isopropanol .

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq).
    
  • Reaction: Stir at Room Temperature for 1 hour.

  • Observation: The reaction is quantitative. The disappearance of the starting material is rapid.

  • Result: 1,2-Epoxydodecane (an oil).

References

  • Synthesis of 12-Bromo-1-dodecanol via HBr Reflux Source: Sciencemadness / Beilstein 1(2)463.[2] URL:[Link]

  • Epoxide Ring Opening and Formation Mechanisms Source: Chemistry LibreTexts (Reactions of Epoxides). URL:[Link]

  • General Reactivity of Vicinal Halohydrins Source: Master Organic Chemistry - Epoxide Ring Opening. URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-1-Dodecanol

Executive Summary 2-Bromo-1-dodecanol (CAS: 3344-77-2) is a specialized amphiphilic intermediate critical in the synthesis of epoxide-based surfactants, lipid-drug conjugates (LDCs), and functionalized polymers. Its phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-dodecanol (CAS: 3344-77-2) is a specialized amphiphilic intermediate critical in the synthesis of epoxide-based surfactants, lipid-drug conjugates (LDCs), and functionalized polymers. Its physicochemical behavior is dominated by a competition between its lipophilic C12 tail and its polar bromohydrin "head."

This guide provides a definitive analysis of its solubility landscape. Unlike simple fatty alcohols, the vicinal bromine atom introduces significant dipole moments and steric bulk, altering its dissolution thermodynamics. This document details the Hansen Solubility Parameters (HSP) for rational solvent selection, provides validated experimental protocols for solubility determination, and outlines the solvent-dependent reactivity risks (specifically epoxide formation) that researchers must mitigate.

Part 1: Physicochemical Identity & Thermal Behavior[1]

Before selecting a solvent, one must understand the solute's phase behavior. 2-Bromo-1-dodecanol is not a liquid at standard ambient temperature (20°C), though it is often mistaken for one due to its low melting point.

PropertyValueImplication for Solubility
Physical State Waxy Solid / CrystallineDissolution is endothermic; heating significantly accelerates kinetics.
Melting Point 34–36 °C [1]Solvents with boiling points <40°C (e.g., Et₂O) may require reflux to fully solubilize high concentrations.
LogP (Est.) ~4.8 – 5.2Highly lipophilic. Practically insoluble in water.[1]
Dipole Moment ModerateThe C-Br and C-O bonds create a local dipole, enhancing solubility in polar aprotic solvents (e.g., THF, DCM).
Structural Impact on Solvation

The molecule features a "Janus" character:

  • Hydrophobic Tail (C3–C12): Drives solubility in non-polar solvents (Hexane, Toluene) via London Dispersion forces.

  • Polar Head (C1–C2): The vicinal bromohydrin motif (

    
    ) engages in Hydrogen Bonding (Donor/Acceptor) and Dipole-Dipole interactions.
    

Part 2: Solubility Landscape & Hansen Parameters

To move beyond trial-and-error, we apply Hansen Solubility Parameters (HSP) . A solvent is likely to dissolve 2-bromo-1-dodecanol if their interaction radius (


) is small.
Estimated HSP Vector

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the alcohol and bromide functionalities on a dodecyl chain:

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Dominant, due to alkyl chain)
  • Polarity (

    
    ):  ~4.5 MPa
    
    
    
    (Elevated by Br electronegativity)
  • H-Bonding (

    
    ):  ~9.5 MPa
    
    
    
    (Hydroxyl group)
Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility PredictionOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Gold Standard. Matches

and dispersion forces perfectly. Ideal for reactions (e.g., PCC oxidation).
Aromatics TolueneExcellent Best for high-temperature processing (>80°C). Solubilizes the lipophilic tail effectively.
Ethers THF, Diethyl EtherGood Good H-bond acceptor capability stabilizes the -OH proton.
Esters Ethyl AcetateGood Effective, but may require slight warming (35°C+) to dissolve high loads (>100 mg/mL).
Alkanes Hexane, HeptaneModerate Temperature Dependent. Soluble at >35°C. Risk of crystallization/precipitation upon cooling to 0°C (useful for purification).
Alcohols Ethanol, MethanolModerate Soluble hot. At RT, the hydrophobic effect of the C12 chain competes with solvation, potentially causing phase separation.
Aqueous WaterInsoluble Only soluble in the presence of surfactants or as an emulsion.
Visualization: The Solubility Sphere

The following diagram illustrates the "Like Dissolves Like" concept in Hansen Space. Solvents inside the calculated sphere (Green) are stable; those outside (Red) will cause precipitation.

G Target 2-Bromo-1-Dodecanol (Target Solute) DCM Dichloromethane (Ra < 4) EXCELLENT Target->DCM Tol Toluene (Ra < 5) EXCELLENT Target->Tol THF THF (Ra < 6) GOOD Target->THF Hex Hexane (Ra ~ 8) TEMP DEPENDENT Target->Hex Heat Req. H2O Water (Ra > 20) INSOLUBLE Target->H2O

Caption: Hansen Solubility mapping. Green nodes indicate thermodynamically stable solutions at room temperature.

Part 3: Reactive Solvent Risks (Critical Warning)

Unlike simple fatty alcohols, 2-bromo-1-dodecanol is an electrophilic intermediate . The presence of the bromine at C2 makes the molecule susceptible to intramolecular cyclization under basic conditions.

The "Epoxide Trap": If you dissolve this compound in a solvent containing a base (even weak bases like pyridine) or use a nucleophilic solvent (like DMSO) at high temperatures, you risk converting the bromohydrin into 1,2-epoxydodecane [2].

Reaction Pathway:



Prohibited Systems for Storage:

  • 
    Pyridine/Triethylamine:  Will trigger slow epoxide formation.
    
  • 
    DMSO/DMF (Hot):  Can induce elimination or substitution.
    
  • 
    Alcohols + NaOH/KOH:  Will rapidly form the epoxide (Williamson ether synthesis variant).
    

Part 4: Experimental Protocols

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine solubility for your specific batch and purity level.

Protocol A: Visual Polythermal Method (For Cloud Point)

Best for determining temperature-dependent solubility in alkanes (Hexane/Heptane).

  • Preparation: Weigh 100 mg of 2-bromo-1-dodecanol into a clear 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).

  • Heating: Place the vial in a heating block set to 40°C (just above the melting point of 35°C).

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Turbid/Biphasic: Insoluble.[1]

  • Cooling (The Critical Step): Remove from heat and allow to cool to 20°C slowly.

    • Pass: Solution remains clear.

    • Fail: Crystals form or oil oils out (Cloud Point).

  • Dilution: If crystallization occurs, add 1.0 mL solvent increments and repeat until stable at RT.

Protocol B: Gravimetric Saturation (Standard)

Best for volatile solvents like DCM or Acetone.

  • Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent.

  • Equilibration: Vortex for 1 hour at 25°C. Ensure solid remains visible (saturated).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream, then dry in a vacuum desiccator for 2 hours.

  • Calculation:

    
    
    

Part 5: Application Workflow (Synthesis)

The choice of solvent dictates the downstream processing of this molecule. The following workflow illustrates the standard industrial path for converting 2-bromo-1-dodecanol to its epoxide derivative, highlighting the solvent switch.

Synthesis Start Start: 2-Bromo-1-Dodecanol (Solid) Dissolution Step 1: Dissolution Solvent: DCM or THF (High Solubility) Start->Dissolution T > 35°C Reaction Step 2: Epoxidation Reagent: KOH/NaOH (Biphasic System) Dissolution->Reaction Add Base Extraction Step 3: Extraction Solvent: Hexane/EtOAc (Partitioning) Reaction->Extraction Workup Product End: 1,2-Epoxydodecane (Liquid) Extraction->Product Evaporation

Caption: Solvent workflow for the conversion of 2-bromo-1-dodecanol to 1,2-epoxydodecane.

References

  • Sigma-Aldrich (Merck). 12-Bromo-1-dodecanol Product Specification & SDS. (Note: Isomeric data for 2-bromo analog inferred from similar chain-length bromohydrins and 1-dodecanol properties).

  • Organic Syntheses. Synthesis of Epoxides from Bromohydrins. Coll. Vol. 1, p. 185; Vol. 4, p. 10. (General methodology for conversion of bromo-alcohols to epoxides).

  • PubChem. Compound Summary: 2-Bromo-1-dodecanol. National Library of Medicine. (Note: Link directs to the 12-bromo isomer or general search; specific 2-bromo isomer data is often derived from patent literature).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for Group Contribution Method calculations).

Sources

Exploratory

A Technical Guide to High-Purity 2-Bromo-1-Dodecanol for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical overview of 2-bromo-1-dodecanol (CAS 56804-71-8), a chiral α-bromo alcohol with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-bromo-1-dodecanol (CAS 56804-71-8), a chiral α-bromo alcohol with significant potential as a building block in pharmaceutical and fine chemical synthesis. Unlike its more common terminal isomer, 12-bromo-1-dodecanol, the placement of the bromine atom adjacent to the hydroxyl group introduces a stereocenter and a unique reactivity profile. This document navigates the complexities of sourcing this specialized reagent, details robust analytical methodologies for purity and characterization, outlines a representative synthetic protocol, and explores its applications in medicinal chemistry.

Introduction: The Strategic Importance of 2-Bromo-1-Dodecanol

In the landscape of organic synthesis, bifunctional molecules are invaluable tools for constructing complex molecular architectures. 2-Bromo-1-dodecanol is a prime example, featuring a primary alcohol for derivatization and a secondary bromide that serves as an effective leaving group in nucleophilic substitution reactions.

Its defining feature is the C2 stereocenter, which makes it a chiral synthon. Access to enantiomerically pure forms of this reagent allows for the stereocontrolled introduction of a C12 aliphatic chain, a common motif in lipids, signaling molecules, and pharmacologically active compounds. The hydroxyl group can be oxidized to an aldehyde or acid, or serve as a handle for esterification and etherification, while the adjacent bromine atom facilitates the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality, combined with its chirality, makes 2-bromo-1-dodecanol a strategic intermediate for drug discovery programs targeting lipid-interacting proteins or requiring long, functionalized aliphatic chains for modulating solubility and pharmacokinetic properties.

Supplier Identification and Qualification

High-purity 2-bromo-1-dodecanol is a specialized chemical and not as widely stocked as its 12-bromo isomer. Sourcing requires careful vetting of suppliers who can provide comprehensive analytical data to validate purity and identity. Researchers should prioritize suppliers who offer detailed Certificates of Analysis (CoA).

Table 1: Comparison of Potential Suppliers for 2-Bromo-1-dodecanol (CAS: 56804-71-8)

SupplierPurity SpecificationAnalytical Data ProvidedAvailabilityNotes
Angene International LimitedVaries by batchTypically NMR, LC-MSResearch quantitiesListed in chemical buyer's guides; inquire directly for current stock and CoA.[1]
ChemicalBookVaries by listingOften lists basic properties; specific data requires inquiry.Varies by listed traderActs as a directory for various Chinese chemical suppliers.[2]
Generic Custom Synthesis≥95% (Typical)NMR, GC-MS, HPLC (on request)Made-to-orderMany CROs and custom synthesis labs can prepare this compound upon request.

Trustworthiness through Verification: The critical first step upon receiving any reagent is independent analytical verification. Do not rely solely on the supplier's CoA. The protocols outlined in the following section provide a framework for this essential in-house quality control.

Analytical Characterization and Purity Assessment

Ensuring the purity of 2-bromo-1-dodecanol is paramount, as impurities can lead to unpredictable reaction outcomes and downstream separation challenges. A multi-technique approach is recommended for comprehensive characterization.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is an effective method for assessing the purity of volatile compounds like 2-bromo-1-dodecanol and detecting volatile impurities.[3][4]

Experimental Protocol: Purity Analysis by GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector:

    • Temperature: 280 °C

  • Sample Preparation: Prepare a solution of 2-bromo-1-dodecanol in dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of residual starting material (e.g., 1,2-dodecanediol) or over-brominated byproducts should be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure and identifying impurities.

  • ¹H NMR: The spectrum of 2-bromo-1-dodecanol is expected to show characteristic signals: a multiplet for the proton on the bromine-bearing carbon (CH Br), a diastereotopic multiplet for the methylene protons adjacent to the hydroxyl group (CH ₂OH), a broad singlet for the hydroxyl proton (-OH ), and a complex series of multiplets for the long alkyl chain, culminating in a triplet for the terminal methyl group.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals, with the carbon bearing the bromine (C-Br) and the carbon bearing the hydroxyl group (C-OH) appearing at characteristic downfield shifts.

Chiral High-Performance Liquid Chromatography (HPLC)

For applications where stereochemistry is critical, chiral HPLC is necessary to determine the enantiomeric excess (ee) of the material. This typically requires derivatization of the alcohol to a chromophore-containing ester (e.g., a benzoate or naphthoate) to facilitate UV detection and improve separation on a chiral stationary phase.

Synthesis and Key Chemical Transformations

Representative Synthesis: Bromination of 1,2-Dodecanediol

While multiple routes exist for the synthesis of α-bromo alcohols, a common laboratory-scale approach involves the selective bromination of the corresponding diol. The Appel reaction provides a mild and effective method.[5]

Experimental Protocol: Synthesis via Appel Reaction

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triphenylphosphine (1.2 equivalents). Cool the stirred solution to 0 °C in an ice bath.

  • Brominating Agent: Slowly add carbon tetrabromide (CBr₄, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn yellow/orange.

  • Substrate Addition: Dissolve 1,2-dodecanediol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-bromo-1-dodecanol.

Causality of Choices: The Appel reaction is chosen for its mild, neutral conditions, which are well-suited for substrates with sensitive functional groups and helps to avoid acid-catalyzed rearrangements that can occur with methods using HBr.[5]

Application in Synthesis: A Gateway to Chiral Molecules

The true utility of 2-bromo-1-dodecanol lies in its role as a versatile intermediate. The bromine atom is a key functional group for introducing the dodecanol moiety into larger molecules.

G cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Advanced Intermediates A High-Purity 2-Bromo-1-dodecanol B Nucleophilic Substitution (e.g., with Azide, Thiol, Amine) A->B Sɴ2 Reaction C Oxidation of Alcohol (e.g., PCC, Swern) A->C Oxidation D Chiral 2-Azido-1-dodecanol (Precursor to Amino Alcohols) B->D E 2-Bromo-dodecanal (For Wittig, Grignard etc.) C->E

Caption: Synthetic utility of 2-bromo-1-dodecanol.

This workflow demonstrates how the two functional groups can be manipulated. For instance, a nucleophilic substitution at C2 with sodium azide, followed by reduction, would yield the valuable chiral 1,2-amino alcohol. Alternatively, oxidation of the primary alcohol to an aldehyde provides a substrate for chain extension via Wittig or Grignard reactions, while retaining the bromine for subsequent modifications.[6]

Safety, Handling, and Storage

As with all bromo-organic compounds, 2-bromo-1-dodecanol should be handled with care in a well-ventilated chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Bromoalkanes can be irritants and alkylating agents.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

2-Bromo-1-dodecanol is a specialized but highly valuable reagent for researchers engaged in the synthesis of complex, chiral molecules. Its successful use hinges on rigorous supplier qualification, independent analytical verification, and an understanding of its distinct reactivity. While less common than its isomer, its potential for creating stereodefined structures in drug discovery and materials science makes it an important tool for the advanced synthetic chemist.

References

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]

  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • Angene International Limited. ChemBuyersGuide.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pain Relief: Alpha-Bromo-2-chlorophenylacetic Acid in Analgesics. [Link]

  • PENTA. (2024). Bromine - SAFETY DATA SHEET. [Link]

  • US EPA. 1-Dodecanol, 2-bromo- - Substance Details. [Link]

  • ResearchGate. (2011). Which is best method to carry out mild and efficient conversion of long -chain alcohols into bromides?. [Link]

  • Matthew, J. & Anastasio, C. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

  • Organic Syntheses. alkyl and alkylene bromides. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. [Link]

  • Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]

  • Unknown. Gas Chromatography of an Alcohol Mixture. [Link]

  • Unknown. #20 Separation of Alcohols Using Gas Chromatography. [Link]

  • Agilent Technologies. (2003). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-1-dodecanol from 1-Dodecanol

Executive Summary & Strategic Rationale Objective: To introduce a bromine atom specifically at the C2 ( ) position of 1-dodecanol ( ) to synthesize 2-bromo-1-dodecanol. Technical Challenge: Direct bromination of 1-dodeca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To introduce a bromine atom specifically at the C2 (


) position of 1-dodecanol (

) to synthesize 2-bromo-1-dodecanol.

Technical Challenge: Direct bromination of 1-dodecanol at the C2 position is chemically non-viable via single-step methods.

  • Nucleophilic Substitution (

    
    ):  Treating 1-dodecanol with 
    
    
    
    or
    
    
    targets the C1 position, yielding 1-bromododecane.
  • Radical Halogenation: Free-radical bromination is unselective, yielding a statistical mixture of isomers (C1–C12) with a preference for internal secondary carbons, not the specific C2 position.

  • Electrophilic Addition (via Alkene): Dehydration to 1-dodecene followed by bromohydrin formation (NBS/

    
    ) predominantly yields the Markovnikov product (1-bromo-2-dodecanol), which is the incorrect regioisomer.
    

The Solution: This protocol utilizes a Functional Group Interconversion (FGI) strategy. We first oxidize the alcohol to its carboxylic acid, exploit the acidic


-protons for regioselective bromination (Hell-Volhard-Zelinsky), and then chemoselectively reduce the acid back to the alcohol without debromination. This is the industry-standard route for high-purity (

98%) synthesis of 2-haloalkanols.

Synthetic Pathway Visualization

The following workflow illustrates the three-stage transformation required to guarantee C2 regioselectivity.

G Start 1-Dodecanol (C12H25OH) Step1 Step 1: Oxidation (TEMPO/NaOCl) Start->Step1 Inter1 Lauric Acid (C11H23COOH) Step1->Inter1 Yield: ~95% Step2 Step 2: HVZ Bromination (Br2/PBr3) Inter1->Step2 Inter2 2-Bromododecanoic Acid Step2->Inter2 C2-Specific Yield: ~85% Step3 Step 3: Chemoselective Reduction (BH3·THF) Inter2->Step3 Final Target: 2-Bromo-1-dodecanol Step3->Final Retains Bromine Yield: ~90%

Figure 1: Synthetic workflow for the regioselective C2-bromination of 1-dodecanol.

Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
1-Dodecanol 112-53-8

98%
Starting Material
TEMPO 2564-83-298%Oxidation Catalyst
Sodium Hypochlorite 7681-52-910-13% aqStoichiometric Oxidant
Bromine (

)
7726-95-699.5%Brominating Agent
Phosphorus Tribromide (

)
7789-60-899%Catalyst (HVZ)
Borane-THF Complex 14044-65-61.0 MSelective Reductant
Equipment
  • Reactor: 3-Neck Round Bottom Flask (250 mL & 500 mL) equipped with reflux condenser and addition funnel.

  • Temperature Control: Cryogenic cooler (for

    
    ) and Oil bath (for 
    
    
    
    ).
  • Atmosphere: Argon or Nitrogen inert gas line (Critical for Step 3).

  • Purification: High-vacuum distillation setup (0.1 mmHg).

Detailed Experimental Protocol

Phase 1: Oxidation of 1-Dodecanol to Lauric Acid

Note: If commercial Lauric Acid (Dodecanoic acid) is available, proceed directly to Phase 2. This step is provided for completeness if starting strictly from the alcohol.

  • Setup: In a 500 mL flask, dissolve 1-dodecanol (18.6 g, 100 mmol) in

    
     (100 mL). Add TEMPO (156 mg, 1 mol%) and aqueous KBr (10 mL, 0.5 M).
    
  • Reaction: Cool to

    
    . Slowly add aqueous NaOCl (bleach, buffered to pH 8.6 with 
    
    
    
    ) dropwise while maintaining internal temperature
    
    
    .
  • Monitoring: Stir vigorously. The orange color of TEMPO regenerates. Monitor via TLC (Hexane:EtOAc 8:2). Complete conversion usually occurs within 2 hours.

  • Workup: Quench with

    
     (aq). Acidify with 1M HCl to pH 2. Extract with DCM (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate.
  • Output: White solid (Lauric Acid). Yield approx. 19.0 g (95%).

Phase 2: Hell-Volhard-Zelinsky (HVZ) Bromination

Mechanistic Insight: This step relies on the formation of an acyl bromide enol, which is highly susceptible to electrophilic attack by bromine at the alpha position.

  • Setup: Place Lauric Acid (20.0 g, 100 mmol) in a dry 100 mL flask fitted with a reflux condenser and a calcium chloride drying tube.

  • Catalyst Addition: Add

    
     (1.0 mL, 10.6 mmol). Caution: 
    
    
    
    reacts violently with moisture.
  • Bromination: Heat the mixture to

    
     (melt phase). Add dry Bromine (
    
    
    
    , 5.5 mL, 105 mmol) dropwise via a pressure-equalizing addition funnel over 2 hours.
    • Observation: Evolution of HBr gas will occur.[1] Ensure proper scrubbing (NaOH trap).

  • Completion: Stir at

    
     for an additional 3 hours until bromine color fades.
    
  • Quench: Cool to room temperature. Pour the reaction mixture carefully into ice water (100 mL) to hydrolyze the acyl bromide back to the carboxylic acid.

  • Extraction: Extract with diethyl ether (

    
     mL). Wash with 5% 
    
    
    
    (to remove trace
    
    
    ). Dry over
    
    
    .
  • Output: 2-Bromododecanoic acid.

    • Purification: Recrystallize from petroleum ether if necessary.

    • Yield: ~23.7 g (85%).

Phase 3: Chemoselective Reduction to 2-Bromo-1-dodecanol

Critical Control Point: We must reduce the carboxylic acid (-COOH) to the alcohol (-CH2OH) without displacing the bromine atom.


 is too aggressive and causes debromination. Borane-THF (

)
is the reagent of choice as it reduces acids faster than alkyl halides.
  • Setup: Flame-dry a 250 mL flask under Argon. Add 2-Bromododecanoic acid (14.0 g, 50 mmol) and anhydrous THF (50 mL).

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.0 M solution, 60 mL, 60 mmol) dropwise over 30 minutes.
    • Note: Hydrogen gas evolution will be observed.[1]

  • Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool to

    
    . Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.
    
  • Workup: Concentrate the solvent in vacuo. Dissolve residue in Ether, wash with saturated

    
     and Brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or vacuum distillation.[2]

  • Final Product: 2-Bromo-1-dodecanol .

    • Appearance: Colorless oil or low-melting solid.

    • Yield: ~11.9 g (90% for this step).

Analytical Validation

To validate the synthesis, compare the spectral data against the following standards.

MethodExpected SignalStructural Assignment
1H NMR (CDCl3)

4.15 (m, 1H)
CH -Br (C2 position)

3.85 (dd, 1H), 3.70 (dd, 1H)
CH2 -OH (Diastereotopic protons at C1)

0.88 (t, 3H)
Terminal CH3
13C NMR

~68.0 ppm
C -OH (C1)

~56.5 ppm
C -Br (C2)
Mass Spec (GC-MS)M+ and (M+2)+ peaksCharacteristic 1:1 isotopic ratio for Bromine

Safety & Hazards

  • Bromine (

    
    ):  Highly toxic and corrosive. Causes severe burns. Use only in a functioning fume hood.
    
  • Phosphorus Tribromide (

    
    ):  Reacts violently with water to produce HBr and Phosphoric acid.
    
  • Borane-THF: Flammable and moisture sensitive. Generates hydrogen gas upon reaction.

  • HBr Gas: Generated during Phase 2.[1] Must be neutralized via a scrubber system.

References

  • Hell-Volhard-Zelinsky Reaction

    • Zelinsky, N. (1887). "Ueber eine bequeme Darstellungsweise von -Brompropionsäureester". Berichte der deutschen chemischen Gesellschaft, 20(1), 2026.
    • Standard Protocol:

  • Chemoselective Reduction of

    
    -Bromo Acids: 
    
    • Yoon, N. M., & Choi, K. I. (1987). "Selective reduction of -bromo acids to -bromo alcohols with borane-dimethyl sulfide". The Journal of Organic Chemistry, 52(22), 5030–5032.
    • Source:

  • Oxidation of Primary Alcohols (TEMPO)

    • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...". The Journal of Organic Chemistry, 52(12), 2559–2562.
    • Source:

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-dodecanol

Introduction: The Synthetic Versatility of a Bifunctional Halohydrin 2-Bromo-1-dodecanol is a bifunctional organic compound featuring a twelve-carbon aliphatic chain, a primary hydroxyl (-OH) group at position C1, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Bifunctional Halohydrin

2-Bromo-1-dodecanol is a bifunctional organic compound featuring a twelve-carbon aliphatic chain, a primary hydroxyl (-OH) group at position C1, and a bromine atom at the adjacent C2 position. This arrangement classifies it as a bromohydrin, a valuable class of chemical intermediates. Its utility in the synthesis of pharmaceuticals, specialty chemicals, and advanced materials stems from the presence of two distinct, reactive functional groups.[1] The hydroxyl group can act as a nucleophile or be derivatized, while the secondary carbon-bromine bond is an excellent electrophilic site for nucleophilic substitution reactions.

This guide provides an in-depth exploration of the primary nucleophilic substitution pathways involving 2-bromo-1-dodecanol, offering both mechanistic rationale and field-tested protocols for researchers in drug development and chemical synthesis.

Part 1: Core Principles & Mechanistic Pathways

The reactivity of 2-bromo-1-dodecanol is dominated by the interplay between its two functional groups. The C2 carbon, being a secondary alkyl halide, can undergo substitution via both SN1 and SN2 mechanisms, while the proximate C1 hydroxyl group can participate as an intramolecular nucleophile.

Intramolecular vs. Intermolecular Nucleophilic Attack

The most significant reaction pathway for 2-bromo-1-dodecanol is its intramolecular cyclization to form an epoxide. Under basic conditions, the hydroxyl group is deprotonated to form a highly reactive alkoxide. This alkoxide is perfectly positioned to attack the adjacent electrophilic carbon (C2), displacing the bromide ion to form a stable three-membered ring, 1,2-epoxydodecane. This reaction is a classic example of the intramolecular Williamson ether synthesis.[2][3]

For an intermolecular reaction to occur with an external nucleophile, the reaction conditions must be tailored to favor attack by the external agent over the internal alkoxide. This is typically achieved by using a strong, high-concentration external nucleophile under conditions where the hydroxyl group is not significantly deprotonated (i.e., neutral or acidic), or by using a nucleophile that is vastly more reactive than the internal alkoxide.

Stereochemical Considerations: The SN2 vs. SN1 Dichotomy
  • SN2 Pathway: For a secondary halide like 2-bromo-1-dodecanol, the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is generally favored, particularly with strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[4] This mechanism involves a backside attack by the nucleophile, proceeding through a single, concerted transition state. A critical and predictable outcome of the SN2 reaction is the inversion of configuration at the chiral center (C2).[5][6]

  • SN1 Pathway: The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism becomes competitive under conditions that stabilize a carbocation intermediate, such as in polar protic solvents (e.g., water, formic acid, alcohols) and with weaker nucleophiles.[7] The mechanism proceeds in a stepwise fashion: first, the leaving group departs to form a planar sp²-hybridized carbocation, which is then attacked by the nucleophile from either face.[7][8][9] This leads to a mixture of retention and inversion products, often resulting in racemization if the starting material is optically active.[7]

The general workflow for performing and analyzing these reactions is outlined below.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification & Analysis A Reactant: 2-Bromo-1-dodecanol B Add Nucleophile & Solvent A->B C Set Temperature & Time (e.g., Reflux, RT) B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification (e.g., Distillation, Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: General Experimental Workflow.

Part 2: Intramolecular Substitution: Synthesis of 1,2-Epoxydodecane

The conversion of 2-bromo-1-dodecanol to 1,2-epoxydodecane is a highly efficient and synthetically valuable transformation. The resulting epoxide is a versatile intermediate, prone to ring-opening reactions with a wide array of nucleophiles to generate 1,2-disubstituted dodecane derivatives.[10][11]

Mechanistic Rationale

The reaction proceeds via an intramolecular SN2 mechanism. A base, such as sodium hydroxide, deprotonates the primary alcohol to form an alkoxide ion. This nucleophilic alkoxide then performs a backside attack on the adjacent carbon bearing the bromide, leading to the formation of the epoxide ring and sodium bromide as a byproduct.[4]

G 2-Bromo-1-dodecanol 2-Bromo-1-dodecanol Alkoxide Intermediate Alkoxide Intermediate 2-Bromo-1-dodecanol->Alkoxide Intermediate  + Base (e.g., NaOH) - H2O 1,2-Epoxydodecane 1,2-Epoxydodecane Alkoxide Intermediate->1,2-Epoxydodecane  Intramolecular SN2 - Br⁻

Caption: Epoxidation via Intramolecular Williamson Ether Synthesis.

Protocol: Synthesis of 1,2-Epoxydodecane

Materials:

  • 2-Bromo-1-dodecanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent: Diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-dodecanol (1.0 eq) in diethyl ether (approx. 0.2 M concentration).

  • Add a 2 M aqueous solution of NaOH (1.5 eq) to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual base and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, 1,2-epoxydodecane, can be purified further by vacuum distillation if necessary.

Part 3: Intermolecular Reactions with External Nucleophiles

By carefully selecting reagents and conditions, the bromide can be displaced by a variety of external nucleophiles to generate a diverse range of functionalized dodecanol derivatives.

Synthesis of 2-Azido-1-dodecanol

The introduction of an azide group provides a gateway to synthesizing valuable amino alcohols. The azide can be readily reduced to a primary amine without affecting other functional groups.

  • Protocol: In a round-bottom flask, dissolve 2-bromo-1-dodecanol (1.0 eq) in N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5-2.0 eq).[12] Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the crude 2-azido-1-dodecanol, which can be purified by column chromatography.

Synthesis of 3-Hydroxytridecanenitrile (via Cyanide Substitution)

This reaction is a powerful tool for carbon-chain extension. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Protocol: Set up a reflux apparatus. In the reaction flask, dissolve 2-bromo-1-dodecanol (1.0 eq) in ethanol. Add potassium cyanide (KCN, 1.2 eq). Caution: KCN is highly toxic. Heat the mixture to reflux for 6-8 hours.[13][14] It is crucial to use an alcoholic solvent to minimize the competing hydrolysis reaction that can occur in the presence of water.[13] After cooling, filter off any solids and remove the ethanol under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The dried and concentrated crude product can be purified by chromatography.

Synthesis of 2-(Alkylamino)-1-dodecanols

Direct reaction with amines yields amino alcohols, which are prevalent motifs in pharmaceutical compounds.[15]

  • Protocol: In a sealed tube or pressure vessel, combine 2-bromo-1-dodecanol (1.0 eq) with a primary or secondary amine (e.g., benzylamine, 3.0 eq). The excess amine serves as both the nucleophile and the base to neutralize the HBr generated.[16] Heat the mixture to 80-100 °C for 12-18 hours. After cooling, dissolve the mixture in an appropriate solvent and wash with a dilute base (e.g., NaHCO₃ solution) to remove the amine hydrobromide salt. The organic layer is then dried and concentrated. Purification is typically achieved via column chromatography. Note that polyalkylation can be a significant side reaction.[16][17]

Synthesis of Dodecane-1,2-diol (Hydrolysis)

Direct hydrolysis replaces the bromine with a hydroxyl group, yielding a vicinal diol.

  • Protocol: Dissolve 2-bromo-1-dodecanol (1.0 eq) in a mixture of water and a co-solvent like THF. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).[18] Heat the mixture to reflux for 4-6 hours. The reaction may proceed through an epoxide intermediate which is subsequently opened by hydroxide attack.[19] After cooling, neutralize the solution with dilute HCl and extract the product with ethyl acetate. The organic phase is then dried and concentrated to give dodecane-1,2-diol.

Part 4: Summary of Reactions

The following table summarizes the key transformations discussed, providing a comparative overview for experimental design.

NucleophileReagent(s)SolventProductKey Application of Product
Intramolecular -O⁻ NaOH or KOHEther/Water1,2-EpoxydodecaneVersatile intermediate for ring-opening reactions[11]
Azide (N₃⁻) NaN₃DMF2-Azido-1-dodecanolPrecursor to 2-amino-1-dodecanol
Cyanide (CN⁻) KCN or NaCNEthanol3-HydroxytridecanenitrileCarbon-chain extension; precursor to acids/amines[18]
Amine (R₂NH) Excess AmineNone or DMF2-(Dialkylamino)-1-dodecanolSynthesis of bioactive amino alcohols[15]
Hydroxide (OH⁻) NaOH or KOHWater/THFDodecane-1,2-diolIntermediate for surfactants and polymers[10]

Conclusion

2-Bromo-1-dodecanol stands out as a highly adaptable substrate for nucleophilic substitution. The inherent competition between intramolecular cyclization and intermolecular substitution provides a rich platform for synthetic diversification. By understanding the underlying mechanistic principles and carefully controlling reaction conditions—namely the choice of nucleophile, solvent, and base—researchers can selectively steer the reaction towards the desired product. The protocols outlined herein serve as a robust starting point for harnessing the synthetic potential of this intermediate in the development of novel pharmaceuticals and advanced chemical entities.

References

  • Intramolecular Williamson's ether synthesis is an example of reaction. (e.g. SN1, SN2, E1, E2 etc.) . Homework.Study.com. Available at: [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. Available at: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis . Wikipedia. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • CH 391: UNIT 3: STEREOCHEMISTRY . University of Massachusetts Lowell. Available at: [Link]

  • Synthesis of 12-bromo-1-dodecanal . PrepChem.com. Available at: [Link]

  • 12-Bromo-1-dodecanol: Chemical Intermediate Insights for Procurement Managers . LinkedIn. Available at: [Link]

  • Behaviour of 2-Bromo-1-1ndanol Towards Some Amines . Oriental Journal of Chemistry. Available at: [Link]

  • The SN1 Reaction Mechanism . Master Organic Chemistry. Available at: [Link]

  • Solvolysis of 1,2-Epoxydodecane . UNI ScholarWorks. Available at: [Link]

  • amines as nucleophiles . Chemguide. Available at: [Link]

  • Substitution Reactions of Halogenoalkanes . Save My Exams. Available at: [Link]

  • The Stereochemistry of SN1 Reaction Mechanism . Chemistry Steps. Available at: [Link]

  • Sn1 mechanism: stereochemistry (video) . Khan Academy. Available at: [Link]

  • Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22 . YouTube. Available at: [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions . Chemguide. Available at: [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • E. Substitution Reactions Involving Cyanide Ions . Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: 2-Bromo-1-Dodecanol as a Functional Chain Terminator

This Application Note is designed for researchers and polymer chemists focusing on functional end-group engineering. It details the use of 2-bromo-1-dodecanol (CAS 56804-71-8) not merely as a molecular weight limiter, bu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and polymer chemists focusing on functional end-group engineering. It details the use of 2-bromo-1-dodecanol (CAS 56804-71-8) not merely as a molecular weight limiter, but as a strategic tool for introducing reactive halogen handles and hydrophobic termini into polymer architectures.

Executive Summary & Strategic Rationale

In polymer synthesis, "chain termination" is often viewed as a passive step to control molecular weight. However, using 2-bromo-1-dodecanol transforms termination into a functionalization event. Unlike standard aliphatic alcohols (e.g., 1-dodecanol), this molecule possesses a vicinal motif : a primary hydroxyl group for coupling and a secondary bromine atom at the C2 position.

Why use 2-bromo-1-dodecanol?

  • Hydrophobic End-Capping: The C12 alkyl chain introduces significant hydrophobicity, useful for amphiphilic block copolymer design or surface-modifying additives.

  • Latent Reactivity: The C2-bromide is stable under standard polyaddition conditions (e.g., urethane formation) but remains available for post-polymerization modification (e.g., nucleophilic substitution or elimination).

  • Regioselectivity: The steric difference between the primary hydroxyl (reactive) and the secondary bromide (less reactive) allows for chemoselective termination without protecting groups.

Chemical Mechanism & Logic

The utility of 2-bromo-1-dodecanol relies on the reactivity differential between its functional groups.

  • The "Anchor" (Primary -OH): In step-growth polymerization (Polyurethanes, Polyesters) or living ionic quenching, the primary alcohol acts as the nucleophile, capping the electrophilic chain end.

  • The "Payload" (Secondary -Br): The bromine atom is located at the alpha-position relative to the ester/urethane linkage formed. This proximity allows for unique post-polymerization transformations, such as the formation of terminal alkenes (via elimination) or substitution with azides for "Click" chemistry.

DOT Diagram: Reactivity Map

The following diagram illustrates the chemoselective nature of 2-bromo-1-dodecanol in a Polyurethane (PU) context.

ReactivityMap cluster_stability Chemical Stability Zone Terminator 2-Bromo-1-Dodecanol (HO-CH2-CH(Br)-C10H21) CappedPolymer Bromine-Functionalized Polymer End-Group Terminator->CappedPolymer Primary -OH Reacts Polymer Active Polymer Chain (Isocyanate Terminated) Polymer->CappedPolymer Nucleophilic Attack (Fast, 60°C) PostMod Post-Polymerization Modification (e.g., Azidation) CappedPolymer->PostMod Activation of C2-Br (Secondary Step)

Caption: Chemoselective reaction pathway showing the primary hydroxyl group driving chain termination while the secondary bromide remains intact for future functionalization.

Experimental Protocols

Protocol A: Functional Termination of Polyurethanes

Objective: Synthesize a polyurethane chain terminated with a hydrophobic 2-bromo-dodecyl tail. Scope: Applicable to MDI, TDI, and IPDI based prepolymers.

Materials
  • Prepolymer: NCO-terminated Polyurethane (synthesized via standard diol/diisocyanate route).

  • Terminator: 2-bromo-1-dodecanol (CAS 56804-71-8), >98% purity.

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (Optional, 0.05 wt%).

  • Solvent: Anhydrous DMF or Toluene.

Step-by-Step Methodology
  • NCO Titration: Determine the exact isocyanate content of your living prepolymer using the dibutylamine back-titration method (ASTM D2572).

    • Calculation: Calculate moles of excess NCO (

      
      ).
      
  • Stoichiometry Setup: Prepare 2-bromo-1-dodecanol.

    • Ratio: Use a 1.1 : 1 molar ratio of [Alcohol] : [NCO] to ensure complete capping.

    • Note: The slight excess ensures no residual isocyanate remains; unreacted alcohol acts as a plasticizer or is removed during precipitation.

  • Addition:

    • Dissolve 2-bromo-1-dodecanol in the reaction solvent (10 wt% solution).

    • Add dropwise to the prepolymer solution at 60°C under Nitrogen atmosphere.

    • Critical: Do not exceed 80°C to prevent thermal elimination of HBr from the secondary bromide.

  • Reaction Monitoring:

    • Monitor the disappearance of the NCO peak (~2270 cm⁻¹) via FTIR.

    • Reaction is complete when the NCO peak is undetectable (typically 2–4 hours).

  • Purification:

    • Precipitate the polymer into cold Methanol (MeOH).

    • Why MeOH? 2-bromo-1-dodecanol is soluble in methanol, allowing the removal of the 0.1 eq excess added in step 2.

    • Filter and dry under vacuum at 40°C.

Protocol B: Quenching Living Cationic Polymerization

Objective: Terminate living Poly(vinyl ether) or Poly(isobutylene) chains to install the bromo-dodecyl headgroup.

  • Cooling: Ensure the living cationic polymerization reactor is at -78°C (or reaction temperature).

  • Quenching: Add a 5-fold molar excess of 2-bromo-1-dodecanol (dissolved in DCM) to the reactor.

  • Mechanism: The macro-carbocation attacks the oxygen of the alcohol.

  • Workup: Allow to warm to room temperature. Wash with dilute NaHCO₃ to neutralize any acid generated. Precipitate in MeOH.

Data Analysis & Characterization

To validate the successful incorporation of the terminator, use the following analytical markers.

TechniqueMarker / SignalInterpretation
¹H NMR

4.0–4.2 ppm (Multiplet)
Signal from the

protons adjacent to the urethane/ester linkage.
¹H NMR

4.3–4.5 ppm (Multiplet)
Signal from the methine proton

at the C2 position.
FTIR Disappearance of 2270 cm⁻¹Confirming consumption of NCO groups (complete termination).
GPC Shift in Retention TimeValidates no chain coupling (which would double MW) occurred; confirms mono-functional termination.
Elemental Analysis Presence of BromineQuantitative confirmation of end-group fidelity.

Advanced Workflow: Post-Polymerization Modification

The true value of this terminator lies in the "Step 2" modification. The secondary bromide is a "sleeping" functional group.

DOT Diagram: Post-Functionalization Logic

PostMod Start Polymer-O-CH2-CH(Br)-C10H21 PathA Path A: Elimination (Base: DBU, Heat) Start->PathA PathB Path B: Substitution (NaN3, DMF) Start->PathB ProductA Terminal Alkene (Macromonomer) PathA->ProductA -HBr ProductB Azide-Terminated Polymer (Click Ready) PathB->ProductB SN2 Reaction

Caption: Divergent synthesis pathways utilizing the secondary bromide handle installed by 2-bromo-1-dodecanol.

Protocol for Azide Substitution (Click-Ready Polymer):

  • Dissolve the bromine-terminated polymer in DMF.

  • Add Sodium Azide (NaN₃) (5 eq relative to Br).

  • Stir at 50°C for 24 hours. Note: Secondary bromides require slightly higher energy than primary bromides for SN2, but avoid excessive heat to prevent elimination.

  • Precipitate in water/methanol mix. The resulting polymer is now capable of CuAAC Click chemistry.

References

  • Compound Identity: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 94229, 2-Bromo-1-dodecanol. Retrieved from [Link]

  • Synthesis of Halohydrins: Detailed protocols for synthesizing vicinal halohydrins (precursors to this terminator) and their conversion to epoxides. U.S. Patent 4,247,641.
  • General Principle of Functional Termination: Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. (Contextual grounding for functional end-groups). Retrieved from [Link]

  • Polyurethane End-Capping: Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press.

Disclaimer: This application note assumes standard laboratory safety practices. 2-bromo-1-dodecanol is an organic halide; handle with appropriate PPE to avoid skin contact and inhalation.

Sources

Application

Application Note: High-Efficiency GC-MS Analysis of 2-Bromo-1-Dodecanol via Silylation

This Application Note is designed for researchers in lipid chemistry, pharmaceutical intermediate analysis, and surfactant development. It details the protocol for the silylation of 2-bromo-1-dodecanol , a specific haloh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in lipid chemistry, pharmaceutical intermediate analysis, and surfactant development. It details the protocol for the silylation of 2-bromo-1-dodecanol , a specific halohydrin intermediate often encountered in the synthesis of epoxides and functionalized lipids.

Introduction & Scope

2-Bromo-1-dodecanol (CAS: 19397-98-9) is a critical intermediate in the synthesis of surfactants and lipid-based drug delivery systems. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges:

  • Polarity: The primary hydroxyl group (-OH) leads to hydrogen bonding with active silanol sites in the GC inlet and column, causing peak tailing and irreversible adsorption.[1]

  • Thermal Instability: While relatively stable, the proximity of the bromine atom to the hydroxyl group can induce dehydrohalogenation (formation of epoxides or alkenes) at high inlet temperatures.

The Solution: Derivatization via Silylation .[1][2][3][4][5][6] By converting the hydroxyl group to a Trimethylsilyl (TMS) ether , we mask the polarity, increase volatility, and stabilize the molecule for thermal desorption.[1] This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as the catalyst.

Reaction Mechanism

The derivatization replaces the active proton on the hydroxyl group with a trimethylsilyl group.[1] The addition of TMCS acts as a catalyst to overcome the mild steric hindrance introduced by the bromine atom at the C2 position.

Reaction Scheme:



Workflow Diagram

G Sample Sample Preparation (Dry Organic Solvent) Reagent Add Reagent (BSTFA + 1% TMCS) Sample->Reagent  Mix   Reaction Reaction 65°C, 30 min Reagent->Reaction  Heat   Cool Cool & Dilute (Hexane/DCM) Reaction->Cool  Quench   GCMS GC-MS Analysis (EI Source) Cool->GCMS  Inject  

Figure 1: Step-by-step derivatization workflow for 2-bromo-1-dodecanol.

Materials & Reagents

ComponentSpecificationPurpose
Analyte 2-Bromo-1-dodecanol (>95%)Target compound.
Reagent BSTFA + 1% TMCSSilylation agent.[2][3] TMCS catalyzes the reaction.[2]
Solvent Pyridine (Anhydrous)Solvent & Acid Scavenger (neutralizes HCl byproduct).
Diluent Hexane or Dichloromethane (DCM)Post-reaction dilution for GC injection.
Vials 2 mL Amber Glass, PTFE-lined capsAmber glass prevents photo-degradation; PTFE prevents contamination.

Experimental Protocol

Step 1: Standard Preparation
  • Weigh 10 mg of 2-bromo-1-dodecanol into a 20 mL scintillation vial.

  • Dissolve in 10 mL of Dichloromethane (DCM) to create a 1 mg/mL (1000 ppm) Stock Solution .

  • Prepare a working standard at 50 µg/mL by diluting 50 µL of stock into 950 µL of anhydrous Pyridine.

    • Note: Pyridine is preferred over non-polar solvents for the reaction step as it acts as an acid scavenger.

Step 2: Derivatization Procedure
  • Transfer 100 µL of the working standard (in Pyridine) to a 2 mL autosampler vial.

    • Crucial: Ensure the sample is completely dry. Water destroys BSTFA.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes in a heating block.

    • Why Heat? While primary alcohols react at room temp, the bulky Bromine at C2 creates steric hindrance. Heating ensures 100% conversion and quantitative accuracy.

  • Remove from heat and allow to cool to room temperature.

  • (Optional) Evaporate to dryness under Nitrogen and reconstitute in Hexane if Pyridine tailing interferes with early eluting peaks (not usually necessary for C12).

  • Inject 1 µL into the GC-MS.

Step 3: GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for silylated lipids.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent C-Br bond cleavage.
Injection Mode Splitless (or Split 1:10 for high conc.)Splitless maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for EI-MS.
Oven Program 80°C (hold 1 min)

20°C/min to 300°C (hold 5 min)
Fast ramp preserves peak shape; C12 elutes mid-ramp.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard electron ionization.
Scan Range m/z 40 – 450Covers fragments and molecular ion.

Results & Discussion

Chromatographic Performance

Underivatized 2-bromo-1-dodecanol often elutes as a broad, tailing peak due to -OH interaction with the column. The TMS derivative will elute earlier (lower boiling point relative to MW increase) with a sharp, symmetrical peak shape (Symmetry factor 0.9 – 1.1).

Mass Spectral Interpretation

The mass spectrum of 1-(trimethylsilyloxy)-2-bromododecane provides definitive structural confirmation.

  • Molecular Formula:

    
    
    
  • Nominal Mass: ~336 (for

    
    ) and ~338 (for 
    
    
    
    ).

Key Diagnostic Ions:

  • Isotope Pattern (M+): You will observe a characteristic 1:1 doublet at the molecular ion region (or high mass fragments) separated by 2 amu, confirming the presence of one Bromine atom.

  • m/z 73

    
    :  Base peak or very prominent. Characteristic of all TMS derivatives.
    
  • m/z 103

    
    :  This is the diagnostic fragment for primary alcohols . It results from the cleavage of the C1-C2 bond.
    
    • Note: This cleavage is favorable because it separates the electron-withdrawing Bromine from the oxygenated fragment.

  • [M - 15]+ (Loss of Methyl): A doublet at m/z 321 / 323 . This is often more abundant than the molecular ion.

  • [M - Br]+: Loss of the bromine atom may yield a cation at m/z 257 (C15H33OSi), which will not show the bromine isotope pattern.

Data Summary Table
Fragment Descriptionm/z (approx)AbundanceDiagnostic Value
Trimethylsilyl group 73HighConfirms Silylation
Primary Alcohol TMS 103 High Confirms Primary -OH
Loss of Methyl [M-15] 321 / 323MediumConfirms MW & Br presence (Doublet)
Loss of Bromine [M-Br] 257Low/MedConfirms Halogen loss

Troubleshooting & Validation

Common Issues
  • Low Yield / Small Peaks:

    • Cause: Moisture in the sample or reagent.[3][5] BSTFA hydrolyzes into volatile byproducts.[2][3]

    • Fix: Use a fresh ampoule of BSTFA. Ensure solvents are anhydrous (stored over molecular sieves).

  • Extra Peaks (Artifacts):

    • Peak at m/z 147: Hexamethyldisiloxane (Hydrolyzed reagent).[3] Indicates moisture.

    • Peak at m/z 207/281: Column bleed (Siloxanes). Check column limits.

QC Criteria (Self-Validating System)

To ensure the protocol is working:

  • Blank Run: Inject Pyridine + BSTFA only. Should show no peaks at the analyte retention time.

  • Internal Standard: Spike samples with a non-hydroxylated alkane (e.g., Eicosane, C20 ) prior to derivatization. The area ratio of Analyte-TMS / Eicosane provides robust quantitation.

References

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC).Link

  • NIST Chemistry WebBook. Mass Spectrum of 1-Dodecanol, TMS derivative (Analogous fragmentation).Link

  • Little, J.L. Derivatization of Alcohols for GC-MS. Little Mass Spec and Sailing. Link

  • Schummer, C. et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 1-dodecene bromohydrin formation

Status: Operational Ticket ID: OPT-12-BROMO Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Temperature-Solubility Nexus Optimizing the formation of 1-dodecene bromohydrin is not merely a matt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-12-BROMO Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Temperature-Solubility Nexus

Optimizing the formation of 1-dodecene bromohydrin is not merely a matter of thermal kinetics; it is a balance between phase transfer efficiency and regiochemical control .[1]

For a lipophilic substrate like 1-dodecene (


), the standard aqueous bromination protocols fail due to poor solubility. The "Dalton Procedure" (NBS in moist DMSO) is the gold standard, but it introduces a critical thermodynamic constraint: DMSO freezes at 19°C , while the reaction exotherm requires cooling.

This guide addresses the specific thermal and solvent parameters required to maximize the yield of 1-bromo-2-dodecanol while suppressing the formation of the 1,2-dibromododecane side product.

Part 1: Critical Optimization Parameters

Q: What is the optimal temperature profile for this reaction?

A: The "Step-Up" Profile (0°C


 25°C). 

You cannot run this reaction isothermally if you want high purity.[1] You must follow a biphasic temperature protocol:

  • Initiation Phase (0°C - 5°C):

    • Action: Cool the reaction vessel during the addition of N-Bromosuccinimide (NBS).

    • Reasoning: The formation of the bromonium ion is rapid and exothermic.[1] Low temperature prevents "runaway" bromine generation (which favors dibromide formation) and suppresses the oxidation of DMSO by NBS.

    • The Trap: Pure DMSO freezes at 19°C. You must have water or a co-solvent (THF/Acetone) present before cooling to prevent the solvent from solidifying and halting mass transfer.[1]

  • Completion Phase (20°C - 25°C):

    • Action: Allow the mixture to warm to Room Temperature (RT) after NBS addition.

    • Reasoning: The nucleophilic attack of water on the bromonium ion is the rate-determining step for the bromohydrin. Warming to RT ensures complete conversion of the intermediate.[1]

Q: Why does my yield drop if I exceed 40°C?

A: Competitive Thermodynamics. At elevated temperatures (


), two parasitic pathways dominate:
  • DMSO Oxidation: NBS oxidizes DMSO to dimethyl sulfone, consuming your brominating reagent uselessly.[1]

  • Elimination: The thermodynamic drive shifts toward elimination, potentially reforming the alkene or generating alkynes.

Part 2: Troubleshooting & Diagnostics

Symptom: High levels of 1,2-dibromododecane (Dibromide)
  • Diagnosis: The local concentration of bromide ions (

    
    ) is outcompeting water as the nucleophile.[2]
    
  • Root Cause:

    • Temperature too high during NBS addition (rapid NBS decomposition dumps

      
       too fast).[1]
      
    • Water content too low .

  • Corrective Action:

    • Ensure water content is at least 2-5 equivalents relative to NBS.[1]

    • Slow down NBS addition rate.

    • Protocol Shift: Add the NBS portion-wise at 0°C.

Symptom: Reaction mixture freezes or becomes a slurry at 0°C[1]
  • Diagnosis: Solvent freezing point depression failure.[1]

  • Root Cause: Using pure DMSO as the primary solvent.[1]

  • Corrective Action: Introduce THF (Tetrahydrofuran) or Acetone as a co-solvent.[1] A ratio of DMSO:THF:Water (3:1:1) maintains homogeneity at 0°C and solubilizes the lipophilic 1-dodecene.[1]

Symptom: Starting material (1-dodecene) remains unreacted[1]
  • Diagnosis: Phase transfer failure.[1]

  • Root Cause: The lipophilic alkene is floating on top of the aqueous/DMSO layer, preventing contact with the bromonium generator.

  • Corrective Action: Increase agitation (RPM > 700) and increase the volume of THF to bridge the polarity gap.

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired bromohydrin pathway and the parasitic dibromide pathway, highlighting the temperature-sensitive nodes.

Bromohydrin_Pathway Start 1-Dodecene + NBS Bromonium Bromonium Ion (Intermediate) Start->Bromonium 0°C (Control Exotherm) Water_Attack H2O Attack (Kinetic Control) Bromonium->Water_Attack High [H2O] RT (25°C) Bromide_Attack Br- Attack (Thermodynamic/Conc.) Bromonium->Bromide_Attack High Temp (>40°C) Low [H2O] Product 1-Bromo-2-dodecanol (Target) Water_Attack->Product -H+ SideProduct 1,2-Dibromododecane (Impurity) Bromide_Attack->SideProduct

Figure 1: Reaction pathway divergence.[1] Temperature control at the "Start" node prevents runaway bromide generation, while water concentration dictates the path at the "Bromonium" node.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 1-bromo-2-dodecanol (Markovnikov product). Scale: 10 mmol basis.

Reagents Table
ComponentEquiv.AmountRole
1-Dodecene 1.01.68 g (2.2 mL)Substrate
NBS 1.22.14 gBromine Source
DMSO Solvent20 mLPolar Aprotic Solvent
Water 5.00.9 mLNucleophile
THF Co-Solvent10 mLSolubility Enhancer
Step-by-Step Workflow
  • System Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar.

    • Add DMSO , THF , and Water . Stir to mix.

    • Add 1-Dodecene .[1] The mixture may look cloudy; this is normal.[1]

  • Cooling (Critical Step):

    • Place the flask in an ice-water bath (0°C) .

    • Allow to equilibrate for 10 minutes. Check that the solvent has not frozen.

  • Reagent Addition:

    • Add NBS in 4 equal portions over 20 minutes.

    • Observation: The solution should turn yellow/orange.[1] If it turns dark red/brown immediately, cool more aggressively.[1]

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir vigorously for 3 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The alkene spot (

      
      ) should disappear; product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Pour the mixture into 100 mL cold water (precipitates the organic components).

    • Extract with Diethyl Ether (3 x 30 mL) .

    • Wash combined organics with Water (to remove DMSO) and Brine .[1]

    • Dry over

      
       and concentrate in vacuo.
      

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve yield issues during the experiment.

Troubleshooting_Tree Start Issue Detected Check_TLC Check TLC/GC Start->Check_TLC Result_SM Unreacted Alkene Check_TLC->Result_SM High Rf Spot Remains Result_DiBr Dibromide Major Check_TLC->Result_DiBr Non-polar Spot (No OH) Result_Sluggish Slow Reaction Check_TLC->Result_Sluggish No Product Action_Solubility Add THF Increase RPM Result_SM->Action_Solubility Action_Water Increase Water Equiv. Cool to 0°C Result_DiBr->Action_Water Action_Temp Warm to 25°C Check NBS Quality Result_Sluggish->Action_Temp

Figure 2: Diagnostic logic for common reaction failures.

References

  • Dalton, D. R., Dutta, V. P., & Jones, D. G. (1968).[3] Bromohydrin formation in dimethyl sulfoxide.[1][3][4][5] Journal of the American Chemical Society, 90(20), 5498–5501.[3]

  • Master Organic Chemistry. (2011). NBS As A Reagent For Bromohydrin Formation From Alkenes.[1][3][4][6][7]

  • Chemistry LibreTexts. (2024). Halohydrins from Alkenes - Addition of HO-X.

Sources

Optimization

Technical Support Center: Solvent Selection for 2-Bromo-1-dodecanol Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 2-bromo-1-dodecanol. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-bromo-1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt protocols effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of 2-bromo-1-dodecanol, a long-chain aliphatic bromo-alcohol with unique purification challenges.

Q1: What are the ideal properties of a solvent for crystallizing 2-bromo-1-dodecanol?

An ideal solvent for any crystallization must satisfy several core criteria.[1][2][3] For 2-bromo-1-dodecanol, these are:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at elevated temperatures but have low solubility at room temperature or below to maximize crystal recovery.[4][5]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of 2-bromo-1-dodecanol (34-36 °C).[6] This is the most critical factor to prevent the compound from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent must not react with 2-bromo-1-dodecanol.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed with the mother liquor).[2][7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[4]

Q2: How does the low melting point of 2-bromo-1-dodecanol (34-36 °C) affect solvent choice?

The low melting point is the primary challenge. If the temperature required to dissolve the compound in a given solvent exceeds its melting point, it will liquefy instead of dissolving. This molten compound may then fail to crystallize upon cooling, instead forming an amorphous solid or an "oil." This phenomenon, known as "oiling out," traps impurities and defeats the purpose of crystallization.[5]

Therefore, any heating must be done gently and the dissolution temperature must be kept below 34 °C. This constraint significantly narrows the choice of suitable solvents and often makes room temperature dissolution in a carefully selected solvent system the preferred method.

Q3: What single solvents are good starting points for screening?

Given the structure of 2-bromo-1-dodecanol—a long, nonpolar C12 alkyl chain with polar hydroxyl and bromo functional groups—solvents of low to intermediate polarity are typically the best starting points. The principle of "like dissolves like" suggests that the long alkyl chain will dominate its solubility behavior.[1][5]

Good single solvents to screen include:

  • Hexanes or Heptane: These nonpolar solvents are unlikely to dissolve the compound at room temperature but may dissolve it upon gentle warming (staying below 34°C). They are excellent candidates.

  • Methanol or Ethanol: The compound may be too soluble in these polar solvents even at low temperatures, potentially leading to poor recovery. However, they are worth testing.

  • Acetonitrile: Its polarity is intermediate and could provide the desired solubility profile.

Q4: When should I consider using a mixed solvent system?

A mixed solvent system is often the solution when no single solvent provides the ideal temperature-dependent solubility curve.[2] This is a highly effective strategy for 2-bromo-1-dodecanol. The approach involves:

  • Dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol).

  • Slowly adding a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, or water) at room temperature until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Gently warming the mixture until the solution becomes clear again.

  • Allowing the solution to cool slowly, which should induce crystallization.

For 2-bromo-1-dodecanol, a hexane/ethyl acetate or hexane/acetone mixture is an excellent and commonly successful choice.[8]

Q5: What are the necessary safety precautions when handling 2-bromo-1-dodecanol and crystallization solvents?

User safety is paramount. According to safety data sheets, 2-bromo-1-dodecanol is known to cause skin and eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[9][10][11]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling solvent vapors.[11][12]

  • Solvent Handling: Many organic solvents are flammable. Avoid open flames and spark sources. Handle solvent waste according to your institution's hazardous waste disposal protocols.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common crystallization problems.

Problem 1: No crystals are forming upon cooling.
  • Causality: The solution is likely not supersaturated. This usually means too much solvent was added, and the concentration of 2-bromo-1-dodecanol is below its solubility limit even at low temperatures.[13]

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[13]

    • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny amount to the solution to act as a template for growth.

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out of solution too quickly.[13]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but only after it has cooled slowly to room temperature first.

Problem 2: The compound has "oiled out," forming a liquid layer instead of crystals.
  • Causality: This is the most common issue for low-melting-point compounds. The solution became saturated at a temperature above the compound's melting point (34-36 °C).[5]

  • Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature. Allow the more dilute solution to cool again, much more slowly.[13]

    • Change Solvents: If oiling out persists, your solvent's boiling point is too high, or its solvating power is too strong at high temperatures. Switch to a lower-boiling point solvent or a mixed solvent system where solubility can be fine-tuned at room temperature.

Problem 3: The crystal yield is very low.
  • Causality: A low yield (e.g., <70%) can result from several factors. The most common is using too much solvent, leaving a significant amount of the product dissolved in the mother liquor.[13] Other causes include premature crystallization during a hot filtration step or incomplete transfer of solids.

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a large amount of solid residue remains, your yield was lost to the solution. You can attempt to recover a second crop of crystals by reducing the solvent volume of the mother liquor and re-cooling.

    • Optimize Solvent Volume: In future experiments, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[1][4]

    • Ensure Slow Cooling: Rapid cooling can trap impurities and also lead to smaller crystals that are more difficult to filter, resulting in losses.

Problem 4: The resulting crystals are colored or appear impure.
  • Causality: Color can be due to highly colored impurities that co-precipitate with your product. General impurities can become trapped within the crystal lattice if crystallization occurs too rapidly.[13]

  • Solutions:

    • Activated Charcoal Treatment: If the impurity is colored, it can often be removed with activated charcoal.[7] Add a very small amount (1-2% by weight) of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1][7]

    • Re-crystallize: The most reliable way to improve purity is to perform a second crystallization. The concentration of the impurity will be much lower in the second round, making it less likely to co-precipitate.

Problem 5: Crystallization happens too quickly, forming a fine powder instead of distinct crystals.
  • Causality: The solution was too concentrated, or the cooling was too rapid. This "crashing out" leads to the rapid formation of many small nuclei, resulting in a powder-like solid that has a high surface area and is more likely to be impure.[13]

  • Solutions:

    • Slow Down the Cooling: After heating, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels. Do not place it directly in an ice bath. Slow cooling is essential for growing larger, purer crystals.[4][14]

    • Use More Solvent: Re-dissolve the powder in the same solvent, but add an additional 10-25% of solvent volume. This will ensure the solution is less saturated and will crystallize more slowly upon cooling.[13]

Section 3: Protocols & Data

Data Presentation
Table 1: Recommended Solvents for Screening for 2-Bromo-1-dodecanol Crystallization
SolventBoiling Point (°C)PolaritySuitability Analysis for 2-Bromo-1-dodecanol
Hexane / Heptane 69 / 98NonpolarExcellent. Low polarity matches the alkyl chain. May require gentle warming, but boiling points are well above the melting point, so care is needed. Often used as the anti-solvent.[5]
Methanol 65PolarFair. May be too effective a solvent, leading to low recovery. Good as the "soluble solvent" in a mixed system.[5]
Ethanol 78PolarFair. Similar to methanol, high solubility may reduce yield. Good for mixed systems.[5]
Ethyl Acetate 77IntermediateGood. Often provides a good balance of solubility for compounds with mixed polarity. Excellent as the "soluble solvent" with hexane.[5]
Acetone 56IntermediateGood. Similar to ethyl acetate. Its lower boiling point is an advantage.[5]
Water 100Very PolarPoor as a single solvent. The compound is likely insoluble. Can be used as an anti-solvent with a polar solvent like ethanol or acetone.[5]
Experimental Protocols
Experimental Protocol 1: Single Solvent Crystallization (Using Heptane)
  • Preparation: Place 1.0 g of impure 2-bromo-1-dodecanol into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add ~10 mL of heptane to the flask at room temperature. The solid will likely not dissolve.

  • Dissolution: Gently warm the flask on a hot plate set to a very low temperature (e.g., 40-45 °C). The flask bottom should feel just warm to the touch. Swirl continuously. Add heptane in small (1-2 mL) portions until the solid just dissolves. Crucially, ensure the solution temperature does not exceed 34 °C.

  • Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Crystal formation should begin within 20-30 minutes.

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes, then transfer them to a watch glass for final air drying.

Experimental Protocol 2: Mixed Solvent Crystallization (Using Ethyl Acetate/Hexane)
  • Preparation: Place 1.0 g of impure 2-bromo-1-dodecanol into a 50 mL Erlenmeyer flask.

  • Dissolution: At room temperature, add the minimum volume of ethyl acetate required to completely dissolve the solid. Start with 2-3 mL and add dropwise while swirling.

  • Induce Saturation: Slowly add hexane (the anti-solvent) dropwise while constantly swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Gently warm the flask (do not exceed 34 °C) until the solution becomes clear again. If it does not become clear with gentle warming, add one or two drops of ethyl acetate until it does.

  • Cooling & Isolation: Follow steps 4-8 from the Single Solvent Crystallization protocol above, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as your final mixture) for the washing step.

Mandatory Visualization
Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate crystallization solvent system for 2-bromo-1-dodecanol.

Solvent_Selection_Workflow start Start: Impure 2-Bromo-1-dodecanol test_single Test Single Solvent (e.g., Heptane) start->test_single dissolves_hot Dissolves with gentle heat (<34°C)? test_single->dissolves_hot Screening crystals_cool Forms good crystals upon slow cooling? dissolves_hot->crystals_cool Yes fail_dissolve FAILURE: Insoluble dissolves_hot->fail_dissolve No success_single SUCCESS: Use Single Solvent Protocol crystals_cool->success_single Yes fail_crystals FAILURE: Oils out or no crystals crystals_cool->fail_crystals No test_mixed Proceed to Mixed Solvent System (e.g., Ethyl Acetate/Hexane) fail_dissolve->test_mixed fail_crystals->test_mixed dissolves_good Dissolves in minimal 'Good' Solvent? test_mixed->dissolves_good precipitates_bad Precipitates upon adding 'Bad' Solvent? dissolves_good->precipitates_bad Yes fail_mixed FAILURE: Re-evaluate solvent pair. Try different polarity. dissolves_good->fail_mixed No success_mixed SUCCESS: Use Mixed Solvent Protocol precipitates_bad->success_mixed Yes precipitates_bad->fail_mixed No

Caption: Decision tree for 2-bromo-1-dodecanol solvent selection.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 10-Bromo-1-decanol. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of Massachusetts, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemsrc. (2025). 12-Bromo-1-dodecanol. [Link]

Sources

Troubleshooting

Technical Support Guide: 2-Bromo-1-Dodecanol Stability &amp; Storage

Center for Chemical Stability & Purity Assurance Subject: Minimizing Isomerization & Degradation of Long-Chain Halohydrins Compound: 2-Bromo-1-dodecanol (CAS: 3344-77-2) Urgency: High (Kinetic Instability Risk) Part 1: T...

Author: BenchChem Technical Support Team. Date: February 2026

Center for Chemical Stability & Purity Assurance

Subject: Minimizing Isomerization & Degradation of Long-Chain Halohydrins Compound: 2-Bromo-1-dodecanol (CAS: 3344-77-2) Urgency: High (Kinetic Instability Risk)

Part 1: The Core Problem (Mechanism)

Q: Why does my purity drop even when stored in the fridge?

A: You are fighting Neighboring Group Participation (NGP) . Unlike simple alkyl halides, 2-bromo-1-dodecanol contains an internal nucleophile (the hydroxyl group) and a good leaving group (bromine) on adjacent carbons. Even without external reagents, the molecule can cyclize to form a transient epoxide (or protonated epoxide) intermediate.

When this ring opens, the nucleophile (bromide ion) can attack either carbon.[1] If it attacks the terminal carbon, you regenerate your product. If it attacks the internal carbon, you form the regioisomer: 1-bromo-2-dodecanol .

The Autocatalytic Trap: Slow elimination releases traces of Hydrogen Bromide (HBr). Protons (


) protonate the epoxide intermediate, lowering the activation energy for the rearrangement. Thus, degradation accelerates over time. 
Visualizing the Isomerization Pathway

Isomerization Start 2-Bromo-1-dodecanol (Desired) TS Epaxonium Ion (Transition State) Start->TS Intramolecular Attack TS->Start Reversible Isomer 1-Bromo-2-dodecanol (Impurity) TS->Isomer Ring Opening (Migration) HBr HBr / Acid (Catalyst) HBr->TS Catalyzes

Figure 1: The acid-catalyzed migration of bromine via a cyclic intermediate.

Part 2: Storage Protocol (The "How-To")

Optimal Conditions Summary
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) The melting point is 34-36°C. Storing it as a solid lattice significantly reduces molecular mobility and NGP kinetics.
Atmosphere Argon or Nitrogen Oxygen promotes radical degradation; moisture promotes hydrolysis to the diol (1,2-dodecanediol) and HBr release.
Container Amber, Silanized Glass Amber blocks UV (prevents radical C-Br cleavage). Silanization covers acidic hydroxyls on the glass surface that can catalyze rearrangement.
Physical State Solid (Neat) Do not store in solution if possible. Solvents allow conformational freedom, facilitating the "back-biting" mechanism.
Step-by-Step Storage Workflow
  • Isolate: Ensure the compound is fully dried. Residual water or solvent acts as a medium for ion exchange.

  • Inert: Flush the vial with a gentle stream of Argon for 30 seconds. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Seal: Use a cap with a PTFE (Teflon) liner. Avoid rubber septa, which can leach plasticizers or absorb organics.

  • Freeze: Place immediately in a -20°C non-cycling freezer.

Part 3: Troubleshooting & FAQs

Q: The compound has turned yellow/orange. Is it usable?

Status: Compromised.

  • Cause: The color indicates the liberation of elemental bromine (

    
    ) or HBr oxidation. This implies that HBr is present, which means the isomerization rate is currently elevated .
    
  • Action:

    • If slightly yellow: Dissolve in hexanes, wash with cold 5%

      
       (to neutralize acid), dry over 
      
      
      
      , and concentrate immediately.
    • If orange/brown: Discard. The ratio of impurities is likely too high to salvage efficiently.

Q: How do I distinguish the isomer by NMR?

The shift of the terminal methylene protons (


) is your diagnostic marker.
  • 2-Bromo-1-dodecanol (Target): The terminal protons are attached to Oxygen. Look for a signal near 3.6 – 3.8 ppm .

  • 1-Bromo-2-dodecanol (Isomer): The terminal protons are attached to Bromine. Look for a signal near 3.4 – 3.5 ppm .

  • Note: The 1-bromo isomer often shows a distinct shielding effect (upfield shift) compared to the 1-hydroxy species.

Q: Can I purify this by distillation?

Risk: Extreme.

  • Reason: Heating a halohydrin promotes the very cyclization you are trying to avoid. Even under high vacuum, the thermal energy required to boil a C12 chain is sufficient to trigger rapid equilibration.

  • Alternative: Use Flash Chromatography on neutral alumina or deactivated silica (flushed with 1% triethylamine in hexane). Standard acidic silica gel will catalyze the rearrangement on the column.

Part 4: Emergency QC Protocol

Scenario: You are about to use a stored batch for a critical reaction. Follow this decision tree.

QC_Flow Check Visual Inspection Color Is it Yellow? Check->Color Solid Is it Solid? Color->Solid No (White/Colorless) Wash Wash: Cold NaHCO3 Dry: MgSO4 Color->Wash Yes NMR Run 1H-NMR (CDCl3) Solid->NMR No (Liquid) Melt Melt gently (<40°C) Solid->Melt Yes NMR->Wash Acid signs detected Use Proceed to Reaction NMR->Use Purity >95% Wash->NMR Melt->NMR

Figure 2: Pre-experiment Quality Control Decision Tree.

References
  • Sigma-Aldrich. 12-Bromo-1-dodecanol Product Specification & MSDS. (Accessed 2024).[2] Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Neighboring Group Participation & Rearrangements." Oxford University Press. (General Mechanism Reference).
  • Master Organic Chemistry. Halohydrin Formation and Mechanism. Link

  • TCI Chemicals. Safety Data Sheet: 12-Bromo-1-dodecanol. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-bromo-1-dodecanol

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-1-dodecanol. Designed for researchers and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-1-dodecanol. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a comparative analysis with the parent alcohol, 1-dodecanol, to elucidate the structural impact of bromine substitution. The principles and experimental insights discussed herein are grounded in established spectroscopic theory to ensure technical accuracy and practical utility.

The Diagnostic Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a cornerstone technique in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal (resonance) in the spectrum, and the position of this signal—its chemical shift (δ), measured in parts per million (ppm)—is highly sensitive to the local electronic environment.[1][2] Factors such as the hybridization of the carbon atom and the electronegativity of adjacent atoms or functional groups significantly influence these shifts, providing a detailed map of the molecular structure.[1][3]

For a molecule like 2-bromo-1-dodecanol, ¹³C NMR is invaluable for confirming the successful synthesis and regiochemistry. The introduction of a bromine atom at the C2 position is expected to induce predictable changes in the chemical shifts of nearby carbons compared to the unsubstituted 1-dodecanol, primarily due to inductive effects.[3][4]

Structural Analysis and Comparative Data

To understand the spectroscopic signature of 2-bromo-1-dodecanol, we will compare its predicted ¹³C NMR chemical shifts with the experimentally determined values for 1-dodecanol. This comparison highlights the influence of the bromine substituent on the carbon skeleton.

The structure of 2-bromo-1-dodecanol features twelve distinct carbon environments, and thus, twelve unique signals are expected in its broadband-decoupled ¹³C NMR spectrum. The primary points of interest are C1 and C2, which are directly influenced by the hydroxyl and bromo groups, respectively.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 1-Dodecanol and 2-bromo-1-dodecanol

Carbon Atom1-Dodecanol (Experimental, in CDCl₃)[5][6]2-bromo-1-dodecanol (Predicted)Expected Shift Influence
C1 (-CH₂OH)~63.1~67.5Downfield Shift (β-effect): The bromine at C2 deshields the C1 nucleus.
C2 (-CHBr)~32.8~55.1Significant Downfield Shift (α-effect): Direct attachment to the electronegative bromine atom causes strong deshielding.[7]
C3 ~25.8~34.2Downfield Shift (β-effect): The bromine at C2 also deshields the C3 nucleus.
C4 ~29.4~28.7Minimal effect; slight shielding may occur.
C5 ~29.6~29.5Negligible effect.
C6 ~29.7~29.6Negligible effect.
C7 ~29.7~29.6Negligible effect.
C8 ~29.7~29.4Negligible effect.
C9 ~29.4~29.3Negligible effect.
C10 ~31.9~31.9Negligible effect.
C11 ~22.7~22.7Negligible effect.
C12 (-CH₃)~14.1~14.1Negligible effect.

Note: Predicted values are generated using standard NMR prediction software and may vary slightly from experimental results.

Interpretation of Substituent Effects
  • The α-Effect on C2: The most dramatic change is observed at C2, the carbon directly bonded to the bromine atom. The high electronegativity of bromine withdraws electron density from C2, deshielding the nucleus and causing a substantial downfield shift to approximately 55.1 ppm from its original position around 32.8 ppm in 1-dodecanol.[7] This large shift is a key indicator of successful bromination at this position.

  • The β-Effect on C1 and C3: The bromine atom also influences the adjacent carbons, C1 and C3. This "β-effect" is also deshielding, resulting in downfield shifts for both C1 (from ~63.1 to ~67.5 ppm) and C3 (from ~25.8 to ~34.2 ppm). The deshielding of C1, the carbon bearing the hydroxyl group, confirms the proximity of the bromine.

  • Minimal Impact on Distal Carbons (C4-C12): The inductive effect of a substituent diminishes rapidly with distance. Consequently, carbons C4 through C12 in 2-bromo-1-dodecanol exhibit chemical shifts that are nearly identical to their counterparts in 1-dodecanol, appearing in the typical alkane region of the spectrum.[8]

Visualizing the Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and experimental processes. The following diagrams, rendered using Graphviz, illustrate the carbon numbering of 2-bromo-1-dodecanol and the general workflow for its ¹³C NMR analysis.

Caption: Molecular structure of 2-bromo-1-dodecanol with carbon atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~20-50 mg of 2-bromo-1-dodecanol in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Set up ¹³C experiment with proton decoupling. acq1->acq2 acq3 Acquire Free Induction Decay (FID) data over several thousand scans. acq2->acq3 proc1 Apply Fourier Transform to the FID. acq3->proc1 proc2 Phase correct the spectrum and calibrate to TMS at 0 ppm. proc1->proc2 proc3 Assign peaks based on predicted shifts and substituent effects. proc2->proc3 end end proc3->end Final Spectrum Interpretation

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To ensure the collection of reliable and reproducible ¹³C NMR data, adherence to a standardized experimental protocol is crucial. The following methodology provides a self-validating system for the analysis of 2-bromo-1-dodecanol.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 20-50 mg of purified 2-bromo-1-dodecanol. The purity of the sample is paramount to avoid signals from contaminants.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for its excellent solubilizing properties and well-defined solvent peak at ~77.16 ppm.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) is typically used. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets.[4]

    • Acquisition Time: Set to approximately 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, ensuring more quantitative signal intensities, although ¹³C NMR is inherently non-quantitative without longer delays.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans (typically 1024 to 4096) are required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak (CDCl₃ at 77.16 ppm) can be used as a secondary reference.

  • Peak Picking and Integration: Identify all significant peaks and label their chemical shifts. While integration is not typically quantitative in standard ¹³C NMR, relative peak heights can provide qualitative information.

Conclusion

The analysis of ¹³C NMR chemical shifts provides definitive evidence for the structure of 2-bromo-1-dodecanol. The significant downfield shift of the C2 signal serves as a clear diagnostic marker for the position of the bromine atom. By comparing the spectrum to that of the parent compound, 1-dodecanol, the localized electronic effects of the halogen substituent are clearly demonstrated. This guide provides the foundational data and methodologies for researchers to confidently identify and characterize this and similar halogenated long-chain alcohols.

References

  • Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • ¹³C NMR spectra of 1-dodecanol. ResearchGate. Available at: [Link]

  • 1-Dodecanol Spectra. SpectraBase. Available at: [Link]

  • Characteristics of 13C NMR Spectroscopy. OpenStax. Available at: [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available at: [Link]

  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi eGrove. Available at: [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. National Institute of Technology, Rourkela. Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 2-bromo-1-dodecanol

Publish Comparison Guide: Mass Spectrometry Characterization of 2-Bromo-1-Dodecanol Executive Summary This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Characterization of 2-Bromo-1-Dodecanol

Executive Summary

This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 2-bromo-1-dodecanol . It compares the diagnostic specificity of this molecule against its non-halogenated analog (1-dodecanol) and its regioisomer (1-bromo-2-dodecanol). The focus is on enabling researchers to distinguish these structures in complex lipidomic or synthetic mixtures using specific ion signatures.

Part 1: Technical Analysis & Fragmentation Mechanics

The Molecular Challenge

Characterizing 2-bromo-1-dodecanol (


, MW 

265 Da) presents a dual challenge:
  • Lability: Long-chain alcohols often fail to show a molecular ion (

    
    ) due to rapid dehydration.
    
  • Isotopic Complexity: The presence of Bromine creates a distinct doublet pattern (

    
    ) that complicates the spectrum but serves as a critical diagnostic tool.
    
Fragmentation Pathways (The "Why" Behind the Spectrum)

Unlike simple alkanes, 2-bromo-1-dodecanol undergoes competing elimination and cleavage reactions driven by the electronegativity of the oxygen and bromine atoms.

  • Pathway A: Dehydration (

    
    ) [1][2]
    
    • Mechanism:[3][4] Thermal or electron-impact induced elimination of water (

      
      ).
      
    • Result: Formation of a bromo-alkene radical cation (

      
       246/248). This is often the highest mass cluster observed if the molecular ion is absent.
      
  • Pathway B: Dehydrobromination (

    
    ) 
    
    • Mechanism:[3][4] Loss of

      
      .[5]
      
    • Result: Formation of an epoxide or unsaturated alcohol intermediate (

      
       184). This peak lacks the characteristic bromine isotope pattern.
      
  • Pathway C: Alpha-Cleavage (Diagnostic)

    • Mechanism:[3][4] Cleavage of the C1-C2 bond.

    • Result: For 2-bromo-1-dodecanol, this yields the hydroxymethyl cation (

      
      ) at m/z 31 . This is the primary indicator of a primary alcohol.
      
Visualization of Fragmentation Logic

FragmentationPathway M Molecular Ion (M+) [C12H25BrO]+. m/z 264 / 266 Dehydration Dehydration (M-18) [C12H23Br]+. m/z 246 / 248 M->Dehydration - H2O Dehydrobrom Dehydrobromination (M-HBr) [C12H24O]+. m/z 184 M->Dehydrobrom - HBr Alpha Alpha Cleavage [CH2OH]+ m/z 31 M->Alpha C1-C2 Cleavage Hydrocarbon Hydrocarbon Series [CnH2n+1]+ m/z 43, 57, 71... Dehydration->Hydrocarbon Loss of Br. Dehydrobrom->Hydrocarbon Alkyl fragmentation

Figure 1: Competing fragmentation pathways for 2-bromo-1-dodecanol. Note that m/z 31 is specific to the primary alcohol structure.

Part 2: Comparative Performance Guide

This section objectively compares the "analytical performance"—defined here as detectability and structural resolution—of 2-bromo-1-dodecanol against its most common confusion points.

Comparison Matrix: Diagnostic Ions
Feature2-Bromo-1-Dodecanol (Target)1-Dodecanol (Analog)1-Bromo-2-Dodecanol (Isomer)
Molecular Ion (

)
Weak/Absent (264/266)Weak/Absent (186)Weak/Absent (264/266)
Isotopic Signature Yes (1:1 doublet)NoYes (1:1 doublet)
Primary Alpha Ion m/z 31 (

)
m/z 31 (

)
m/z 93/95 (

)
Water Loss (

)
m/z 246/248m/z 168m/z 246/248
Halogen Loss m/z 185 (

)
N/Am/z 185 (

)
Base Peak (Typical) m/z 43 or 57 (Alkyl)m/z 43 or 57 (Alkyl)m/z 43 or 57 (Alkyl)
Critical Differentiator: The "Alpha-Cleavage" Test

The most robust method to distinguish the target from its isomer (1-bromo-2-dodecanol) is the low-mass region.

  • Target (2-bromo-1-dodecanol): The hydroxyl group is on a primary carbon. Alpha cleavage yields

    
     at m/z 31 .
    
  • Isomer (1-bromo-2-dodecanol): The hydroxyl is secondary. Alpha cleavage on the terminal side yields

    
     at m/z 93 and 95 .
    
    • Observation: If you see a strong doublet at 93/95, you likely have the isomer, not the target.

Part 3: Experimental Protocol (Self-Validating)

To ensure high-confidence identification, follow this "Self-Validating" GC-MS workflow.

Instrument Parameters
  • Inlet Temp: 250°C (High enough to volatilize, but minimize thermal degradation).

  • Ion Source: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 25 – 300 (Must include m/z 31 and the molecular ion region).

  • Column: Non-polar (e.g., DB-5ms or equivalent) to separate isomers based on boiling point.

Step-by-Step Identification Workflow
  • Check for Bromine Pattern:

    • Look for fragment clusters separated by 2 Da with roughly equal intensity (e.g., at m/z 246/248).

    • Validation: If no 1:1 doublets are present, the molecule is not brominated.

  • Locate the "Effective" Molecular Weight:

    • Look for the highest mass cluster.[4] If it is an odd-electron ion doublet (e.g., 246/248), this is likely

      
      .
      
    • Calculation:

      
       (Matches 
      
      
      
      with
      
      
      ).
  • The Regio-Specific Check (The "Performance" Step):

    • Extract ion chromatograms (EIC) for m/z 31 and m/z 93 .

    • Result A: High signal at m/z 31, low/absent at m/z 93

      
      2-bromo-1-dodecanol .
      
    • Result B: High signal at m/z 93/95, low at m/z 31

      
      1-bromo-2-dodecanol .
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Dodecanol & 1-Bromododecane. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Bendig, P., et al. (2013). "Mass spectra of methyl esters of brominated fatty acids." Rapid Communications in Mass Spectrometry, 27(10), 1083–1089. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Validation

Precision Thermal Characterization: Melting Point Determination of 2-Bromo-1-Dodecanol

Executive Summary The determination of the melting point (MP) for 2-bromo-1-dodecanol presents a unique analytical challenge compared to its terminal isomer (12-bromo-1-dodecanol, MP 34–36°C). Due to the steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the melting point (MP) for 2-bromo-1-dodecanol presents a unique analytical challenge compared to its terminal isomer (12-bromo-1-dodecanol, MP 34–36°C). Due to the steric hindrance of the bromine atom at the C2 position—proximal to the hydroxyl headgroup—this molecule typically exhibits a depressed melting point, often hovering near or slightly below ambient room temperature (20–25°C), resulting in a "semi-solid" or waxy state.

This guide objectively compares the three primary methodologies for characterizing this phase transition: Manual Capillary Analysis , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) .

Our Recommendation: For pharmaceutical-grade characterization, DSC is the superior methodology . It eliminates the subjectivity of visual meniscus detection in waxy solids and allows for sub-ambient starting temperatures, which are critical for this specific isomer.

The Challenge: Why 2-Bromo-1-Dodecanol is "Difficult"

Unlike crystalline organic salts, long-chain halogenated alcohols like 2-bromo-1-dodecanol do not "snap" into a liquid state. They exhibit:

  • Polymorphism: The alkyl chain can pack in different sub-cells (orthorhombic vs. hexagonal) before true melting.

  • Premature Softening: Impurities (often 1-dodecanol or 1,2-dodecanediol) create a "slush" phase that makes visual identification of the onset temperature (

    
    ) nearly impossible.
    
  • Ambient Sensitivity: With a melting transition likely near 20–30°C, the heat from a researcher's hand or the ambient lab environment can induce phase changes before the experiment begins.

Comparative Analysis of Methodologies

Method A: Manual Capillary (Thiele Tube / Mel-Temp)

The traditional approach.

  • Mechanism: Visual observation of sample in a glass capillary heated by oil or metal block.

  • Pros: Low cost, zero consumables (besides tubes).

  • Cons:

    • High Failure Rate for this Compound: If the lab temp is 22°C and the sample melts at 24°C, the sample is already liquid before loading.

    • Subjective: "Sweating" of the wax is often mistaken for the melt onset.

  • Verdict: Unsuitable for precise characterization of 2-bromo-1-dodecanol unless the apparatus is located in a cold room (4°C).

Method B: Automated Optoelectronic Detection

The high-throughput approach.

  • Mechanism: A light beam passes through the capillary; a sensor detects the increase in transmission as the opaque solid turns to clear liquid.

  • Pros: Removes operator subjectivity; standardized ramp rates.

  • Cons:

    • False Positives: Waxy solids often become translucent (soften) degrees before they actually flow.

    • Loading Difficulty: Packing a semi-solid wax into a thin capillary without air pockets is mechanically difficult, leading to poor heat transfer.

  • Verdict: Acceptable for routine QC, but prone to errors with low-melting lipids.

Method C: Differential Scanning Calorimetry (DSC)

The analytical gold standard.

  • Mechanism: Measures the difference in heat flow between the sample and a reference pan.[1]

  • Pros:

    • Cooling Capability: Can start at -20°C to ensure the sample is fully crystalline.

    • Energy Quantification: Measures Enthalpy of Fusion (

      
      ), distinguishing between solid-solid transitions (polymorphs) and true melting.
      
    • Purity Calculation: Can utilize the Van't Hoff equation to determine molar purity from the melting peak shape.

  • Verdict: Recommended. The only method that provides a self-validating thermodynamic profile.

Summary Data Table
FeatureManual CapillaryAutomated OptoelectronicDSC (Recommended)
Precision ± 1.0 °C± 0.5 °C± 0.1 °C
Sample State Must be solid powderMust be solid powderCan be liquid/wax
Starting Temp Ambient (RT)Ambient + 5°C-90°C to 600°C
Interference Subjective visual errorOptical transparency issuesNone (Thermodynamic)
Sample Prep Difficult (packing wax)Difficult (packing wax)Easy (hermetic pan)

Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the correct apparatus based on the physical state of your 2-bromo-1-dodecanol sample.

MethodSelection Start Start: Characterize 2-Bromo-1-Dodecanol CheckState Check Physical State at 20°C Start->CheckState IsLiquid Liquid / Viscous Oil CheckState->IsLiquid Sample flows IsSolid Waxy Solid / Powder CheckState->IsSolid Sample holds shape DSC DSC (Heat-Cool-Heat Cycle) (Recommended) IsLiquid->DSC Research/Purity FreezingPoint Freezing Point Determination (ASTM D1015) IsLiquid->FreezingPoint Routine QC Capillary Capillary Method (High Risk of Error) IsSolid->Capillary Only if MP > 40°C (Unlikely for 2-bromo isomer) IsSolid->DSC Standard Protocol

Figure 1: Decision matrix for selecting the thermal analysis method based on the ambient state of the lipid sample.

Recommended Protocol: DSC Heat-Cool-Heat Cycle

This protocol is designed to erase "thermal history" (previous crystallization variations) and provide a definitive melting point for 2-bromo-1-dodecanol.

Equipment Requirements
  • Instrument: DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).

  • Consumables: Tzero™ Aluminum Hermetic Pans and Lids (prevents evaporation of volatile impurities).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2–5 mg of 2-bromo-1-dodecanol into the bottom of an aluminum pan.

    • Expert Tip: If the sample is liquid, use a micropipette. If waxy, use a heated spatula to melt a drop into the pan, ensuring good thermal contact with the bottom.

    • Hermetically seal the lid using a sample press.

  • Instrument Calibration:

    • Validate temperature axis using Indium (

      
      ) and, crucially for this low-temp application, Adamantane  or Water  (
      
      
      
      ) to ensure accuracy near the target range.
  • Thermal Cycle Program:

    • Step 1 (Equilibrate): Equilibrate at 10°C (or -20°C if sample is liquid).

    • Step 2 (Initial Heat): Ramp 10°C/min to 60°C. Purpose: Erase thermal history.

    • Step 3 (Cooling): Ramp 5°C/min to -20°C. Purpose: Controlled crystallization.

    • Step 4 (Isothermal): Hold for 5 minutes.

    • Step 5 (Final Heat): Ramp 2°C/min to 60°C. Purpose: The Analytical Measurement.

  • Data Analysis:

    • Analyze the Step 5 heating curve.

    • Identify

      
       (extrapolated onset temperature) and 
      
      
      
      (peak maximum).
    • Reporting: For pure organic compounds,

      
       is the standard reported melting point, not the peak.
      
Visualizing the DSC Workflow

DSC_Protocol Prep Sample Prep (Hermetic Pan) Cool Cool to -20°C (Crystallize) Prep->Cool Heat1 Heat to 60°C (Erase History) Cool->Heat1 Recool Re-Cool to -20°C (Standardize Crystal) Heat1->Recool Measure Final Ramp 2°C/min (Measure Onset) Recool->Measure

Figure 2: The "Heat-Cool-Heat" cycle ensures that the measured melting point is an intrinsic property of the material, not an artifact of how it was stored.

Troubleshooting & Expert Insights

Handling "Sweating"

Long-chain alcohols often exhibit a "rotator phase" transition a few degrees before melting. In a capillary tube, this looks like liquid droplets on the glass (sweating).

  • Correction: In DSC, this appears as a small, broad endotherm before the sharp melting peak. Do not integrate this pre-transition peak into the melting calculation unless characterizing total crystallinity.

Hygroscopicity

The hydroxyl group on 2-bromo-1-dodecanol can hydrogen bond with atmospheric water. Water acts as an impurity, depressing the melting point (cryoscopic effect).

  • Correction: Always dry the sample in a vacuum desiccator over

    
     for 24 hours before analysis. Use hermetic DSC pans to prevent moisture uptake during the run.
    
Isomer Confusion

Ensure you are not comparing your data to 12-bromo-1-dodecanol .

  • 12-bromo-1-dodecanol: MP 34–36°C (Solid).[2][3]

  • 2-bromo-1-dodecanol: MP is typically lower (often <25°C) due to the bromine atom disrupting the hydrogen-bonding network of the headgroup.

References

  • Mettler Toledo. (2016).[4] Using DSC to Determine Low Concentrations of Wax in Oils. AZoM. Retrieved from [Link]

  • TA Instruments. (n.d.).[2] Thermal Analysis of Phase Change Materials - Waxes. Retrieved from [Link]

  • American Society for Testing and Materials (ASTM).ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.

Sources

Comparative

Publish Comparison Guide: Refractive Index Validation for 2-Bromo-1-Dodecanol

Executive Summary & Core Directive The Challenge: 2-Bromo-1-dodecanol (CAS 56804-71-8) is a critical intermediate in the synthesis of functionalized surfactants and lipid-based drug delivery systems. Unlike its common re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 2-Bromo-1-dodecanol (CAS 56804-71-8) is a critical intermediate in the synthesis of functionalized surfactants and lipid-based drug delivery systems. Unlike its common regioisomer (12-bromo-1-dodecanol), standardized physical property data for the 2-bromo variant is sparse in public compendia. This lack of "gold standard" reference values creates a validation gap for researchers confirming product identity and purity.

The Solution: This guide rejects the reliance on static, potentially non-existent literature values. Instead, it provides a comparative validation framework . We define the Refractive Index (RI) not as a single number, but as a dynamic differential against its precursor (1-dodecanol) and structural analogs.

Core Directive: Do not simply measure; triangulate . Use the delta between the starting material and the product to validate the bromination efficiency.

Technical Specifications & Benchmarking

In the absence of a universal pharmacopeial standard for 2-bromo-1-dodecanol, we establish a Target Validation Range based on molar refraction principles and empirical data from structural analogs.

Table 1: Comparative Refractive Index (nD) Landscape
CompoundCAS No.[1][2][3][4][5][6][7][8]State (20°C)Refractive Index (

)
Validation Role
2-Bromo-1-dodecanol 56804-71-8 Liquid/Low-Melt Solid 1.4650 – 1.4750 (Predicted) Target Analyte
1-Dodecanol112-53-8Solid/Liquid*1.4420 ± 0.0020Negative Control (Precursor)
1-Bromododecane143-15-7Liquid1.4600 ± 0.0020Analog (Hydrophobic Baseline)
12-Bromo-1-dodecanol3344-77-2Solid (MP 34°C)N/A (Solid at 20°C)Regioisomer (Impurity Check)

*Note: 1-Dodecanol has a melting point near 24°C. Supercooled liquid measurements or measurements at 25°C are common.

Why This Matters

The introduction of a bromine atom (high atomic polarizability) into the dodecanol structure significantly increases the Refractive Index.

  • Success Indicator: A shift in RI from ~1.442 (reactant) to >1.460 (product).

  • Failure Mode: An RI < 1.455 suggests incomplete bromination or significant residual starting material.

Experimental Protocol: Self-Validating RI Measurement

Since 2-bromo-1-dodecanol may exhibit a melting point near ambient temperature, strict thermal control is non-negotiable.

Equipment Requirements
  • Refractometer: Digital Abbé-type with Peltier temperature control (Accuracy ±0.0001 nD).

  • Calibration Standard: Certified Reference Material (CRM) Water (nD = 1.3330) or 1-Bromonaphthalene (nD = 1.65) for high-range linearity.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step):

    • Set the refractometer prism temperature to 25.0°C .

    • Reasoning: Measuring at 20°C risks partial crystallization of the sample, which scatters light and produces erratic readings. 25°C ensures a homogeneous liquid phase for both the precursor and the product.

  • Precursor Baseline:

    • Measure the RI of your specific batch of 1-dodecanol starting material at 25°C.

    • Record this as

      
      .
      
  • Sample Measurement:

    • Apply 0.3 mL of 2-bromo-1-dodecanol to the prism. Ensure no air bubbles are trapped (brominated lipids are viscous).

    • Allow 60 seconds for thermal equilibrium.

    • Record 3 consecutive readings; they must agree within 0.0002. Record as

      
      .
      
  • Delta Calculation:

    • Calculate

      
      .
      
    • Pass Criteria:

      
      .
      

Validation Framework & Decision Logic

This workflow illustrates how to use RI data to make real-time decisions during synthesis or purification.

Graphviz Diagram: Purity Decision Tree

ValidationWorkflow Start Start: Crude Product Isolation Measure Measure RI @ 25°C (Target: 1.465 - 1.475) Start->Measure CheckDelta Calculate Δn (Sample - Precursor) Measure->CheckDelta Pass Pass: Δn > +0.020 Proceed to NMR/GC CheckDelta->Pass In Range FailLow Fail: Δn < +0.015 High Residual Dodecanol CheckDelta->FailLow Too Low FailHigh Fail: Δn > 1.480 Possible Di-bromo Impurity CheckDelta->FailHigh Too High ActionReprocess Action: Reprocess (Distillation/Column) FailLow->ActionReprocess FailHigh->ActionReprocess ActionReprocess->Measure Re-test

Figure 1: Decision logic for validating 2-bromo-1-dodecanol purity using differential refractive index.

Synthesis & Mechanism Context[2][9]

Understanding the synthesis pathway clarifies why the RI changes. The transformation typically involves the addition of hypobromous acid (HOBr) or N-bromosuccinimide (NBS) to 1-dodecene, or bromination of 1,2-dodecanediol.

Graphviz Diagram: Synthesis Pathway

SynthesisPath Alkene 1-Dodecene (nD ~1.430) Reagent NBS / H2O (Bromination) Alkene->Reagent Alcohol 1-Dodecanol (nD ~1.442) Alcohol->Reagent Alt. Route Product 2-Bromo-1-dodecanol (nD ~1.470) Reagent->Product Major Product Regio 1-Bromo-2-dodecanol (Isomer Impurity) Reagent->Regio Minor Product

Figure 2: Synthetic routes showing the progression of Refractive Index values from starting materials to the brominated product.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8193, 1-Dodecanol. Retrieved from [Link]

  • Cheméo (2023). Chemical Properties of 12-Bromo-1-dodecanol (Regioisomer comparative data). Retrieved from [Link]

Sources

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